molecular formula C12H16OSi B8053327 (3-((Trimethylsilyl)ethynyl)phenyl)methanol

(3-((Trimethylsilyl)ethynyl)phenyl)methanol

Cat. No.: B8053327
M. Wt: 204.34 g/mol
InChI Key: UZZXLCBJBRCJMC-UHFFFAOYSA-N
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Description

(3-((Trimethylsilyl)ethynyl)phenyl)methanol ( 1007587-63-4) is a chemical building block of high value in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C₁₂H₁₆OSi and a molecular weight of 204.34 g/mol, features a benzyl alcohol group and a trimethylsilyl-protected acetylene moiety . The terminal alkyne, which can be readily deprotected, makes this molecule a versatile intermediate for click chemistry and Sonogashira cross-coupling reactions, which are pivotal for constructing complex molecular architectures . Its primary research application is as a precursor in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, it is employed in the rational design and synthesis of pyrrolo[2,3-b]pyridine scaffolds that are being investigated as potent inhibitors of the host kinase AAK1, a promising target for broad-spectrum antiviral therapies against viruses such as Dengue and Ebola . In this context, the compound serves as a critical starting material for constructing these sophisticated pharmacophores. Researchers will find this product is characterized by a high purity level (≥98%) and requires storage at 2-8°C under an inert atmosphere for optimal stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(2-trimethylsilylethynyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9,13H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZXLCBJBRCJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Trimethylsilylethynyl)benzyl alcohol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Role: Bifunctional Orthogonal Linker in Medicinal Chemistry & Materials Science

Executive Summary

3-(Trimethylsilylethynyl)benzyl alcohol is a high-value bifunctional intermediate characterized by two distinct reactive handles: a primary benzyl alcohol and a trimethylsilyl (TMS)-protected alkyne. Its meta-substitution pattern offers a unique geometric vector compared to the more common para-isomers, making it critical for designing conformationally restricted pharmacophores and molecular wires.

This guide details the structural properties, validated synthetic protocols (Sonogashira coupling), and the "orthogonal protection" logic that makes this molecule a staple in modern drug discovery—specifically in Fragment-Based Drug Design (FBDD) and Click Chemistry applications.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

The molecule consists of a benzene core substituted at the 1-position with a hydroxymethyl group (nucleophile) and at the 3-position with a TMS-protected ethynyl group (masked electrophile).

PropertyData
Chemical Name 3-(Trimethylsilylethynyl)benzyl alcohol
CAS Number 1007587-63-4
Molecular Formula C₁₂H₁₆OSi
Molecular Weight 204.34 g/mol
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functional Groups

Alcohol (-CH₂OH), TMS-Alkyne (-C≡C-TMS)
Structural Visualization

The meta-substitution is critical. Unlike para-isomers which extend linear geometry, the 3-position introduces a "kink" (approx. 120° bond angle), affecting the spatial arrangement of downstream conjugates.

Structure Benzene Benzene Core (Aromatic Scaffold) Alcohol Pos 1: -CH2OH (Hydrophilic/Nucleophilic) Benzene->Alcohol Meta-Relationship Alkyne Pos 3: -C≡C-TMS (Protected Alkyne) Benzene->Alkyne 120° Geometry

Figure 1: Structural logic of 3-(Trimethylsilylethynyl)benzyl alcohol showing the divergent reactive sites.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 3-(Trimethylsilylethynyl)benzyl alcohol relies on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne (TMS-acetylene) with an aryl halide.[1]

The Sonogashira Mechanism

The reaction typically employs a Pd(0)/Pd(II) cycle with a Copper(I) co-catalyst.

  • Oxidative Addition: Pd(0) inserts into the Aryl-Bromide bond.

  • Transmetallation: The copper-acetylide (formed in situ) transfers the alkyne to the Palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Critical Control Point: The reaction requires degassed solvents. Oxygen promotes the homocoupling of the alkyne (Glaser coupling), forming bis-alkyne dimers instead of the desired product.

Sonogashira Start 3-Bromobenzyl Alcohol OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) TMSA TMS-Acetylene TransMet Transmetallation (Cu-Acetylide enters) TMSA->TransMet + CuI/Base Glaser WARNING: O2 leads to Glaser Homocoupling TMSA->Glaser If O2 present OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerates Pd(0)

Figure 2: Catalytic cycle of the Sonogashira coupling highlighting the critical transmetallation step and oxygen sensitivity.

Part 3: Experimental Protocols

Synthesis of 3-(Trimethylsilylethynyl)benzyl Alcohol

Validated for 5.0 mmol scale.

Reagents:

  • 3-Bromobenzyl alcohol (1.0 eq)

  • Ethynyltrimethylsilane (TMS-Acetylene) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) (Solvent/Base)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Dissolution: Add 3-Bromobenzyl alcohol (935 mg, 5.0 mmol) and dry Et₃N (20 mL). Degas the solution by bubbling Argon through it for 10 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol) and CuI (9.5 mg, 0.05 mmol). The solution will turn dark (often yellow-brown).

  • Alkyne Addition: Add TMS-Acetylene (0.85 mL, 6.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually has a higher Rf than the starting bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

  • Yield: Expect 85-95% yield as a viscous oil.

Selective Deprotection (TMS Removal)

To access the terminal alkyne for Click Chemistry.

Reagents:

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Methanol (MeOH)[3]

Procedure:

  • Dissolve the TMS-protected intermediate in MeOH (0.1 M concentration).

  • Add K₂CO₃. Stir at room temperature for 30-60 minutes.

  • Note: This reaction is fast. Do not heat, or you risk polymerizing the free alkyne.

  • Dilute with water, extract with Et₂O, and dry over MgSO₄.

Part 4: Reactivity & Applications (Orthogonality)

The core value of this molecule is its Orthogonality . You can modify the alcohol end without affecting the protected alkyne, or deprotect the alkyne without affecting the alcohol (under basic conditions).

Divergent Synthetic Workflows
  • Pathway A (Alcohol First): Convert -OH to -Br (using PBr₃) or -OMs. The TMS group remains stable. This creates an alkylating agent.[4]

  • Pathway B (Alkyne First): Deprotect TMS to -H. Perform CuAAC (Click Reaction) to attach a fluorophore or drug pharmacophore.

Reactivity Center 3-(Trimethylsilylethynyl) benzyl alcohol PathA Pathway A: Alcohol Modification (Reagents: PBr3 or MsCl) Center->PathA Acidic/Neutral PathB Pathway B: Alkyne Deprotection (Reagents: K2CO3/MeOH) Center->PathB Basic ProdA Benzyl Bromide/Mesylate (TMS Intact) PathA->ProdA ProdB Terminal Alkyne (Ready for Click Chem) PathB->ProdB Click CuAAC Click Reaction (Triazole Formation) ProdB->Click + Azide

Figure 3: Orthogonal reactivity map showing how the molecule serves as a divergent intermediate.

Application in Medicinal Chemistry
  • Linker Design: The meta-ethynyl benzyl alcohol motif is used to link "Warheads" (reactive groups that target proteins) to "Recognition Elements" (structures that bind specific pockets).

  • PROTACs: It serves as a rigid linker in Proteolysis Targeting Chimeras, where the distance and angle between the E3 ligase binder and the protein of interest are crucial for efficacy.

References

  • Sonogashira Coupling Fundamentals

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Deprotection Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Alkyne Protection).

  • Click Chemistry Applications

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

  • Specific Synthesis of Ethynylbenzyl Alcohols

    • BenchChem Protocols. Synthesis of 3-Ethynylaniline via Sonogashira Coupling (Analogous chemistry for benzyl alcohol derivatives).

Sources

(3-((Trimethylsilyl)ethynyl)phenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-((Trimethylsilyl)ethynyl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

(3-((Trimethylsilyl)ethynyl)phenyl)methanol is a multifunctional aromatic alcohol that has emerged as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure incorporates a phenylmethanol core, which provides a versatile synthetic handle, and a trimethylsilyl (TMS)-protected terminal alkyne. This unique combination of functional groups allows for sequential and orthogonal chemical modifications, making it an ideal intermediate for the construction of complex molecules, including pharmacologically active compounds and chemical probes. The TMS group serves as a robust protecting group for the alkyne, preventing its participation in undesired side reactions while allowing for its selective deprotection and subsequent derivatization through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or further Sonogashira couplings. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of (3-((Trimethylsilyl)ethynyl)phenyl)methanol are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic workflows.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆OSi[1][2]
Molecular Weight 204.34 g/mol [1][2]
CAS Number 1007587-63-4[1][2][3]
Appearance Not specified, likely a solid or oil
Canonical SMILES C(C)C#CC1=CC=CC(=C1)CO[2]
InChI Key UZZXLCBJBRCJMC-UHFFFAOYSA-N[1]

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing (3-((Trimethylsilyl)ethynyl)phenyl)methanol is the Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[5][6] In this specific synthesis, trimethylsilylacetylene is coupled with an appropriate 3-halobenzyl alcohol, typically 3-iodobenzyl alcohol, due to the higher reactivity of the carbon-iodine bond.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction is co-catalyzed by palladium and copper(I) complexes.[7][8] The mechanism involves two interconnected catalytic cycles.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-iodobenzyl alcohol) to form a Pd(II)-aryl complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylenic ligand to the palladium center. The resulting complex then undergoes reductive elimination to yield the final product, (3-((Trimethylsilyl)ethynyl)phenyl)methanol, and regenerate the active Pd(0) catalyst.[4]

Sonogashira_Coupling cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl Ar-Pd(II)-X      L₂ oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-C≡CR' (Target Molecule) reductive_elimination->product pd_alkynyl Ar-Pd(II)-C≡CR'         L₂ transmetalation->pd_alkynyl pd_alkynyl->reductive_elimination cu_x Cu(I)X alkyne H-C≡CR' cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide  + Cu(I)X - HX base Base cu_acetylide->transmetalation aryl_halide Ar-X (3-Iodobenzyl alcohol) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of (3-((Trimethylsilyl)ethynyl)phenyl)methanol from 3-iodobenzyl alcohol and trimethylsilylacetylene.

Materials:

  • 3-Iodobenzyl alcohol

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzyl alcohol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions, which are crucial to prevent the deactivation of the palladium catalyst.[6]

  • Solvent and Reagent Addition: Add anhydrous THF (or toluene) to dissolve the solids, followed by the amine base (e.g., TEA, 3.0 eq). The base is essential to neutralize the hydrohalic acid (HI) formed during the reaction.[4]

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature. A slight excess of the alkyne ensures the complete consumption of the more valuable aryl iodide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-((trimethylsilyl)ethynyl)phenyl)methanol.

Applications in Research and Drug Development

The synthetic utility of (3-((trimethylsilyl)ethynyl)phenyl)methanol stems from its two distinct functional groups, which can be manipulated orthogonally.

A Versatile Synthetic Intermediate
  • The Hydroxymethyl Handle: The primary alcohol group (-CH₂OH) serves as a key point of attachment. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or halide. This allows for the covalent linkage of the ethynylphenyl moiety to a larger molecular scaffold, such as a pharmacophore or a biological ligand.

  • The Protected Alkyne: The TMS-protected alkyne is stable under many reaction conditions used to modify the hydroxyl group. The TMS group can be selectively cleaved using mild conditions, such as treatment with potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne. This terminal alkyne is a versatile functional group for:

    • Click Chemistry: It can readily participate in CuAAC reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[9] This is a cornerstone of bioconjugation chemistry, used for linking molecules to proteins, nucleic acids, or surfaces.

    • Further Couplings: The deprotected alkyne can be used in subsequent Sonogashira or other coupling reactions to build more complex, conjugated systems.

Role in Drug Design and Chemical Biology

The ethynylphenyl motif is a component of several clinically relevant small-molecule inhibitors, particularly in oncology. For instance, the EGFR inhibitor erlotinib contains a 3-ethynyl aniline moiety, highlighting the importance of this structural class in designing kinase inhibitors.[10] (3-((Trimethylsilyl)ethynyl)phenyl)methanol serves as a valuable precursor for synthesizing libraries of such compounds for structure-activity relationship (SAR) studies.

Furthermore, its structure is ideal for creating trifunctional chemical probes. The hydroxyl group can be linked to a targeting ligand, the TMS-alkyne can be deprotected for "clicking" on a reporter tag (like a fluorophore or biotin), and the phenyl ring can be further functionalized with a photo-activatable group for covalent target modification.

Synthetic_Workflow start_mol (3-((TMS)ethynyl)phenyl)methanol step1 Step 1: Derivatization (e.g., Esterification) start_mol->step1 intermediate1 Pharmacophore-O-CH₂-Ph-C≡C-TMS step1->intermediate1 step2 Step 2: TMS Deprotection (e.g., TBAF) intermediate1->step2 intermediate2 Pharmacophore-O-CH₂-Ph-C≡CH step2->intermediate2 step3 Step 3: CuAAC 'Click' Reaction intermediate2->step3 final_product Final Chemical Probe step3->final_product reporter_tag Reporter Tag-N₃ (e.g., Fluorophore, Biotin) reporter_tag->step3

Caption: A workflow for using the title compound as a chemical probe building block.

Conclusion

(3-((Trimethylsilyl)ethynyl)phenyl)methanol is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. Its straightforward synthesis via the robust Sonogashira coupling and the versatile nature of its alcohol and protected alkyne moieties make it a powerful tool for medicinal chemists and materials scientists. It provides a reliable platform for the modular construction of complex molecules, from targeted anticancer agents to sophisticated chemical probes for exploring biological systems. As the demand for modular and efficient synthetic strategies continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Li, J. J. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(16), 2821–2824. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tris((trimethylsilyl)ethynyl)benzene. Retrieved from [Link]

  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Trimethylsilylmethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsilyl)-1 H -1,2,3-Triazol-1-YL) Ketones. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for (3-((Trimethylsilyl)ethynyl)phenyl)methanol . This content is structured for researchers requiring actionable data for synthesis, purification, and biological assay preparation.

CAS: 1007587-63-4 Formula: C₁₂H₁₆OSi MW: 204.34 g/mol [1]

Executive Summary & Physicochemical Analysis

(3-((Trimethylsilyl)ethynyl)phenyl)methanol is a bifunctional intermediate featuring a polar benzylic alcohol motif and a lipophilic trimethylsilyl (TMS)-protected alkyne. Its solubility behavior is governed by a competition between the hydrophobic TMS/phenyl domains and the hydrogen-bonding capability of the hydroxyl group.

  • Primary Solvation Mechanism: Dipole-dipole interactions and London dispersion forces.

  • Key Constraint: While thermodynamically soluble in protic solvents (alcohols), the compound exhibits chemical instability (desilylation) in the presence of nucleophilic bases in these media.

  • Physical State: Typically a viscous yellow oil or low-melting solid depending on purity; highly soluble in organic solvents, insoluble in aqueous media.

Solubility Landscape

The following data categorizes solvents based on their thermodynamic capacity to dissolve the target compound at ambient temperature (25°C).

Solubility Matrix
Solvent ClassSpecific SolventsSolubility StatusApplication Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Preferred for transfer, reaction workup, and general handling.
Esters Ethyl Acetate (EtOAc)High Excellent for extraction and chromatography.
Ethers THF, Diethyl Ether, 1,4-DioxaneHigh Standard reaction solvents; THF is ideal for coupling reactions (e.g., Sonogashira).
Polar Aprotic DMSO, DMF, AcetonitrileHigh Used for biological stock solutions or high-temp reactions. Difficult to remove.
Alcohols Methanol, Ethanol, IsopropanolHigh (Conditional)WARNING: Soluble, but risk of TMS cleavage if trace base/acid is present.
Alkanes Hexanes, Heptane, PentaneLow / Moderate Acts as an anti-solvent. Compound may "oil out" rather than precipitate.
Aqueous Water, PBS, SalineInsoluble Partitions strictly to the organic phase during extraction.
Critical Stability Warning: The "Protic Trap"

While the compound dissolves readily in Methanol (MeOH), researchers must exercise extreme caution. The TMS-alkyne bond is labile.[2][3] In the presence of even weak bases (e.g., K₂CO₃) or fluoride ions in protic solvents, the TMS group is cleaved to yield the terminal alkyne.

  • Rule: Avoid storing stock solutions in MeOH or EtOH for long periods. Use DMSO or DCM for storage.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Bio-Assay/Analysis)

Objective: Create a stable 10 mM stock solution.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for biological assays due to low volatility and high solubilizing power.

  • Calculation:

    • Target Concentration: 10 mM

    • Mass Required: 2.04 mg per 1 mL of solvent.

  • Procedure:

    • Weigh 2.0-2.1 mg of compound into a glass vial (avoid plastics that may leach plasticizers).

    • Add 1 mL of anhydrous DMSO.

    • Vortex for 15 seconds. Visual confirmation of clear solution is required.

    • Storage: Aliquot and store at -20°C. Stable for >6 months if kept dry.

Protocol B: Purification via Flash Chromatography

Objective: Isolate pure compound from crude reaction mixtures. Solvent System: Hexanes / Ethyl Acetate (Gradient Elution).[4]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase Strategy:

    • The compound is moderately polar (Rf ≈ 0.3-0.4 in 20% EtOAc/Hexanes).

    • Step 1: Equilibrate column with 100% Hexanes.

    • Step 2: Load sample (dissolved in minimum DCM or adsorbed on silica).

    • Step 3: Elute with gradient:

      • 0-5% EtOAc (removes non-polar impurities/byproducts).

      • 10-20% EtOAc (elutes target compound).

      • Wait for UV active spot (254 nm) to emerge.

Mechanistic Visualization

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application, factoring in both solubility and chemical stability.

SolventSelection Start Start: Select Application Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Workup Extraction / Workup Start->Workup Purification Purification (Chromatography) Start->Purification Storage Long-term Storage (Stock Solution) Start->Storage Anhydrous Requires Anhydrous Conditions? Synthesis->Anhydrous DCM DCM / Chloroform (Standard Solvent) Workup->DCM Denser than water EtOAc Ethyl Acetate (Partitioning) Workup->EtOAc Aqueous Wash HexEtOAc Hexanes : EtOAc (Gradient Mix) Purification->HexEtOAc Silica Gel DMSO DMSO (Anhydrous) (Freezing Stable) Storage->DMSO Biological MeOH Methanol (RISK: Deprotection) Storage->MeOH AVOID THF THF / Dioxane (Excellent Solubility) Anhydrous->THF Yes (Coupling) Anhydrous->DCM No (General) Polarity Polarity Requirement

Caption: Decision matrix for solvent selection. Note the explicit warning against Methanol for storage due to desilylation risks.

Figure 2: Purification Workflow

A step-by-step logic flow for isolating the compound from a crude reaction mixture.[5][6]

PurificationFlow Crude Crude Mixture (Oil/Solid) Dissolve Dissolve in Min. DCM Crude->Dissolve Load Load onto Silica (Wet or Dry Load) Dissolve->Load Elute1 Elute: 100% Hexanes (Remove non-polars) Load->Elute1 Elute2 Gradient: 10-20% EtOAc (Target Elution) Elute1->Elute2 TLC TLC Check (UV 254nm) Elute2->TLC Concentrate Rotovap (< 40°C) TLC->Concentrate

Caption: Flash chromatography workflow emphasizing gradient elution for optimal separation.

References

  • Sigma-Aldrich. (3-((Trimethylsilyl)ethynyl)phenyl)methanol Product Sheet. Link

  • Organic Syntheses. General Procedures for Sonogashira Coupling and Workup of TMS-Alkynes. Org. Synth. 2025, 102, 276–302. Link

  • BenchChem. Synthesis of 3-Ethynylaniline via Sonogashira Coupling (Analogous Workup). Link

  • ChemSpider Synthetic Pages. Deprotection of trimethylsilyl group of an alkyne (Stability Data). Link

Sources

An In-depth Technical Guide to 3-((Trimethylsilyl)ethynyl)phenyl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-((trimethylsilyl)ethynyl)phenyl)methanol, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective on its properties, synthesis, and potential utility. This document is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this and similar chemical entities.

Introduction and Physicochemical Properties

3-((Trimethylsilyl)ethynyl)phenyl)methanol incorporates two key functional groups: a trimethylsilyl (TMS)-protected terminal alkyne and a primary benzyl alcohol. This combination makes it a valuable building block, offering a stable yet readily deprotectable alkyne for further functionalization, such as in click chemistry or Sonogashira cross-coupling reactions, while the benzyl alcohol moiety provides a site for oxidation, esterification, or etherification.

The precise melting and boiling points of 3-((trimethylsilyl)ethynyl)phenyl)methanol have not been empirically determined in published literature. However, by examining structurally related compounds, we can estimate these properties. For instance, 1,4-bis[(trimethylsilyl)ethynyl]benzene is a solid with a melting point of 121-123 °C[1][2], while (4-ethynylphenyl)methanol has a melting point of 40-44 °C. The presence of the polar hydroxyl group would likely lead to a higher melting point than a non-polar analogue and a significantly higher boiling point due to hydrogen bonding.

PropertyEstimated Value / InformationSource
Molecular Formula C₁₂H₁₆OSi-
Molecular Weight 204.34 g/mol -
Melting Point Estimated: 50-70 °CInferred from analogous compounds
Boiling Point Estimated: >250 °C at 760 mmHgInferred from analogous compounds
Appearance Expected to be a white to off-white solid-
Solubility Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) and sparingly soluble in water-

Visualizing the Core Structure

Caption: Chemical structure of 3-((trimethylsilyl)ethynyl)phenyl)methanol.

Synthesis Protocol: Sonogashira Cross-Coupling

The most direct and efficient synthesis of 3-((trimethylsilyl)ethynyl)phenyl)methanol is through a Sonogashira cross-coupling reaction. This well-established reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4]

Reaction Scheme:

3-Iodobenzyl alcohol is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The TMS group on the acetylene prevents the homocoupling of the alkyne, a common side reaction.[5]

Synthetic Workflow Diagram

Sonogashira_Coupling_Workflow Reactant1 3-Iodobenzyl Alcohol Reaction Sonogashira Coupling Reactant1->Reaction Reactant2 Trimethylsilylacetylene Reactant2->Reaction Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Catalyst->Reaction Base Et₃N (Base) Base->Reaction Product 3-((Trimethylsilyl)ethynyl)phenyl)methanol Reaction->Product

Sources

Technical Guide: Sourcing and Synthesis of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-((Trimethylsilyl)ethynyl)phenyl)methanol (CAS: 1007587-63-4) is a strategic bifunctional building block in medicinal chemistry. Characterized by a meta-substituted benzene ring bearing a protected alkyne (trimethylsilyl group) and a benzylic alcohol, it serves as a critical node for orthogonal functionalization. Its primary utility lies in "Click" chemistry (CuAAC) following desilylation and as a linker in fragment-based drug discovery (FBDD). This guide provides a technical analysis of supply chain dynamics, pricing benchmarks, and a validated synthesis protocol for researchers requiring high-purity material.

Part 1: Chemical Profile & Strategic Utility

Compound Identity
PropertySpecification
Chemical Name (3-((Trimethylsilyl)ethynyl)phenyl)methanol
CAS Number 1007587-63-4
Molecular Formula C₁₂H₁₆OSi
Molecular Weight 204.34 g/mol
Physical State Viscous yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Strategic Application

The molecule's value is derived from its two distinct reactive handles:

  • Benzylic Alcohol: Amenable to oxidation (to aldehyde/acid), halogenation (to benzyl halide), or esterification.

  • TMS-Protected Alkyne: Stable during benzylic manipulations but readily deprotected (K₂CO₃/MeOH) to yield the terminal alkyne for Sonogashira couplings or Triazole formation.

Part 2: Market Analysis - Suppliers & Pricing

Supply Chain Overview

This compound is classified as a "Specialty Building Block." It is not a commodity chemical; therefore, inventory is often held by specialized catalog vendors (e.g., Fluorochem, Ambeed, Enamine) rather than bulk solvent suppliers. Lead times can vary from "In Stock" (1-3 days) to "Make-on-Demand" (4-6 weeks).

Pricing Benchmarks (Q1 2026 Estimates)

The following data represents aggregated market pricing for research-grade purity (>95%).

Pack SizePrice Range (USD)Unit Cost ($/g)Supplier Type
250 mg $25 - $40$100 - $160Catalog (e.g., Fluorochem)
1 g $65 - $90$65 - $90Catalog / Distributor
5 g $220 - $300$44 - $60Specialized Vendor
25 g $800 - $1,000$32 - $40Bulk Inquiry (Enamine/Wuxi)

Procurement Strategy:

  • Small Scale (<1g): Purchase from catalog vendors like Fluorochem or Ambeed to save time.

  • Medium Scale (1-10g): The "Buy vs. Make" decision becomes critical. If internal synthesis costs (labor + reagents) exceed $50/g, purchasing is recommended.

  • Large Scale (>10g): Custom synthesis or bulk inquiry is required.

Procurement Decision Logic

The following diagram outlines the logical flow for sourcing this material based on project timelines and budget.

ProcurementLogic Start Need (3-((TMS)ethynyl)phenyl)methanol QtyCheck Quantity Required? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale MedScale 1 - 10 Grams QtyCheck->MedScale LargeScale > 10 Grams QtyCheck->LargeScale Catalog Buy from Catalog (Fluorochem/Ambeed) ~2-5 Days SmallScale->Catalog CalcCost Calculate Internal Cost (Reagents + 2 Days Labor) MedScale->CalcCost BulkQuote Request Bulk Quote (Enamine/Wuxi) ~2-4 Weeks LargeScale->BulkQuote Decision Is Internal Cost < $50/g? CalcCost->Decision Decision->Catalog No Synthesis Perform In-House Synthesis (Sonogashira Protocol) Decision->Synthesis Yes

Figure 1: Decision matrix for procuring (3-((Trimethylsilyl)ethynyl)phenyl)methanol based on scale and cost-efficiency.

Part 3: Technical Deep Dive - Synthesis Protocol

For researchers opting to synthesize this compound, the most robust route is the Sonogashira Cross-Coupling of 3-bromobenzyl alcohol with trimethylsilylacetylene (TMSA). This route avoids the need for hydroxyl protection, as the reaction conditions are mild enough to prevent O-silylation or oxidation.

Reaction Pathway[4]

SynthesisRoute SM1 3-Bromobenzyl alcohol (CAS: 15852-73-0) Base Et3N / THF 60°C, 12h SM1->Base Reagent TMS-Acetylene (CAS: 1066-54-2) Reagent->Base Catalyst Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Catalyst->Base Product Target Product (CAS: 1007587-63-4) Base->Product Yield: 85-92%

Figure 2: One-step Sonogashira coupling synthesis route.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 5.0 g of (3-((Trimethylsilyl)ethynyl)phenyl)methanol.

Reagents:

  • 3-Bromobenzyl alcohol (1.0 equiv, 26.7 mmol, 5.0 g)

  • Trimethylsilylacetylene (1.2 equiv, 32.0 mmol, 3.14 g)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%, 0.53 mmol, 375 mg)

  • Copper(I) iodide (1 mol%, 0.27 mmol, 51 mg)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

Step-by-Step Methodology:

  • Setup & Degassing:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 3-bromobenzyl alcohol (5.0 g), Pd(PPh₃)₂Cl₂ (375 mg), and CuI (51 mg).

    • Seal with a septum and purge with Argon/Nitrogen for 10 minutes. Validation: The catalyst should remain yellow/orange; darkening indicates premature oxidation.

  • Solvent Addition:

    • Inject anhydrous THF (50 mL) and Et₃N (11 mL) via syringe.

    • Stir until the starting material dissolves.

  • Reaction Initiation:

    • Add Trimethylsilylacetylene dropwise over 5 minutes.

    • Heat the mixture to 60°C. Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

  • Work-up:

    • Cool to room temperature. Filter the suspension through a pad of Celite to remove ammonium salts and palladium residues. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude dark oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 4.7 – 5.1 g (85–92%) of a pale yellow oil.

  • Quality Control (Validation Criteria):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H), 7.40 (d, 1H), 7.30 (m, 2H), 4.68 (s, 2H, -CH₂OH), 0.25 (s, 9H, TMS).

    • Absence of Impurities: Ensure no peak at δ 7.6-7.8 (homocoupling of alkyne) or δ 4.5 (desilylated byproduct).

Part 4: Storage & Stability

  • Stability: The TMS group is stable to air and moisture but sensitive to acidic or basic hydrolysis over time.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon).

  • Risk: Prolonged exposure to moisture may lead to slow desilylation (loss of TMS) or oxidation of the alcohol to the aldehyde.

References

  • Fluorochem Ltd. (2025). (3-((Trimethylsilyl)ethynyl)phenyl)methanol Product Page. Retrieved from

  • Sigma-Aldrich. (2025). Product Catalog: Building Blocks for Medicinal Chemistry. Retrieved from

  • Venkatesh, G. B., & Prasad, S. H. (2015). Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsilyl)-1H-1,2,3-Triazol-1-YL) Ketones. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-7.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Methodological & Application

Application Note & Protocol: Selective Deprotection of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective deprotection of the trimethylsilyl (TMS) group from (3-((Trimethylsilyl)ethynyl)phenyl)methanol to yield (3-ethynylphenyl)methanol. The trimethylsilyl group is a widely utilized protecting group for terminal alkynes in multistep organic synthesis due to its stability and the mild conditions required for its removal.[1] This protocol details a robust and efficient method using potassium carbonate in methanol, a choice reagent system that ensures high chemoselectivity, preserving the benzylic alcohol functionality of the substrate. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer guidance on product characterization, troubleshooting, and safety. This application note is intended for researchers and professionals in synthetic organic chemistry and drug development.

Introduction: The Strategic Use of TMS Protection

In the intricate landscape of complex molecule synthesis, the temporary masking of reactive functional groups is a cornerstone strategy. For terminal alkynes, the acidic proton presents a challenge, as it can be readily deprotonated by organometallic reagents or strong bases, leading to undesired side reactions. The trimethylsilyl (TMS) group serves as an excellent protecting group, replacing the acidic alkyne proton with a sterically bulky, non-acidic silyl group. This protection allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the alkyne moiety.

The subsequent removal, or deprotection, of the TMS group is a critical step to regenerate the terminal alkyne for further reactions, such as Sonogashira couplings or click chemistry. While fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are commonly used, they can sometimes lead to side reactions, especially with sensitive substrates.[2] A milder and highly selective alternative involves the use of a weak base, such as potassium carbonate, in an alcoholic solvent like methanol.[3][4] This method is particularly advantageous for molecules like (3-((trimethylsilyl)ethynyl)phenyl)methanol, where the presence of a primary alcohol requires a gentle deprotection strategy to avoid competing reactions or degradation.

Reaction Overview and Reagents

The deprotection protocol transforms the TMS-protected alkyne into its terminal alkyne counterpart.

Reaction Scheme:

(3-((Trimethylsilyl)ethynyl)phenyl)methanol → (3-ethynylphenyl)methanol

Table 1: Key Reagents and Properties

CompoundFormulaMol. Wt. ( g/mol )Role
(3-((Trimethylsilyl)ethynyl)phenyl)methanolC₁₂H₁₈OSi206.36Starting Material
Potassium Carbonate (Anhydrous)K₂CO₃138.21Catalyst/Base
Methanol (Anhydrous)CH₃OH32.04Solvent/Reagent
(3-ethynylphenyl)methanolC₉H₈O132.16Product

The Deprotection Mechanism: A Base-Catalyzed Process

The deprotection of a TMS-alkyne using potassium carbonate in methanol is a base-catalyzed process. While potassium carbonate itself is a moderate base, in the presence of methanol, it generates a small equilibrium concentration of the more nucleophilic methoxide ion (CH₃O⁻).

The mechanism proceeds as follows:

  • Nucleophilic Attack: The methoxide ion acts as a nucleophile, attacking the electrophilic silicon atom of the TMS group. Silicon's ability to form a hypervalent, pentacoordinate intermediate facilitates this step.[5]

  • Cleavage of the Si-C Bond: The silicon-carbon bond of the alkyne is cleaved, resulting in the formation of an acetylide anion and trimethylsilylmethoxide ((CH₃)₃Si-OCH₃).

  • Protonation: The acetylide anion is a strong base and is immediately protonated by a methanol molecule from the solvent, yielding the desired terminal alkyne. This step also regenerates the methoxide ion, allowing it to participate in another catalytic cycle.

Deprotection_Mechanism cluster_0 Mechanism of TMS Deprotection Start Substrate (TMS-Protected Alkyne) Intermediate1 Pentacoordinate Silicon Intermediate Start->Intermediate1 + CH3O- (from K2CO3/MeOH) Acetylide Acetylide Anion Intermediate1->Acetylide Si-C Bond Cleavage Products Products (Terminal Alkyne + (CH3)3Si-OCH3) Acetylide->Products + CH3OH (Protonation)

Caption: Mechanism of base-catalyzed TMS deprotection.

Detailed Experimental Protocol

This protocol is based on a typical laboratory scale of approximately 30 mmol.[3] Adjustments may be necessary for different scales.

Workflow A 1. Reaction Setup - Add Substrate & Methanol to Flask - Stir until dissolved B 2. Reagent Addition - Add K2CO3 - Stir at Room Temperature A->B C 3. Reaction Monitoring - Use TLC (e.g., 3:1 Hexanes:EtOAc) - Monitor disappearance of starting material B->C D 4. Work-up - Filter off K2CO3 - Concentrate filtrate in vacuo C->D E 5. Extraction - Redissolve residue in EtOAc - Wash with water & brine D->E F 6. Drying & Concentration - Dry organic layer over Na2SO4 - Concentrate to yield crude product E->F G 7. Purification - Column Chromatography (Silica gel, Hexanes:EtOAc gradient) F->G H 8. Final Product - (3-ethynylphenyl)methanol G->H

Caption: Experimental workflow for TMS deprotection.

Materials:

  • (3-((Trimethylsilyl)ethynyl)phenyl)methanol (e.g., 6.19 g, 30.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (e.g., 0.52 g, 3.75 mmol, 0.125 eq)

  • Anhydrous Methanol (250 mL)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (3-((trimethylsilyl)ethynyl)phenyl)methanol (6.19 g, 30.0 mmol).

  • Solvent Addition: Add anhydrous methanol (250 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Initiation of Reaction: Add anhydrous potassium carbonate (0.52 g, 3.75 mmol) to the solution. The reaction is typically run at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The starting material will have a higher Rf value than the more polar product. The reaction is generally complete within 2-4 hours.[3]

  • Work-up: Once the reaction is complete, remove the solid potassium carbonate by filtration through a pad of celite or by simple gravity filtration.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 4:1 Hexanes:EtOAc) is effective for separating the product from any non-polar impurities.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain (3-ethynylphenyl)methanol as a solid or semi-solid.

Product Characterization

Confirming the successful deprotection and purity of the final product is essential.

Table 2: Analytical Characterization Data

TechniqueObservation for (3-((Trimethylsilyl)ethynyl)phenyl)methanol (Starting Material)Expected Observation for (3-ethynylphenyl)methanol (Product)
¹H NMR Singlet at ~0.25 ppm (9H, -Si(CH₃)₃)Disappearance of the TMS singlet. Appearance of a new singlet at ~3.1 ppm (1H, ≡C-H).[3]
IR Spec. Absence of a sharp peak around 3300 cm⁻¹ for ≡C-H stretch.Appearance of a sharp, moderate intensity peak around 3300 cm⁻¹ (≡C-H stretch) and a peak around 2100 cm⁻¹ (C≡C stretch).
TLC Higher Rf value (less polar).Lower Rf value (more polar due to the free hydroxyl and terminal alkyne).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive potassium carbonate (hygroscopic).- Low temperature.- Allow the reaction to stir for a longer period.- Use freshly opened or properly dried anhydrous K₂CO₃.- Gently warm the reaction to 30-40°C if needed.
Low Yield - Product loss during work-up or extraction.- Product volatility.- Degradation on silica gel.[7]- Perform extractions carefully.- Avoid excessive heating during solvent removal.- Deactivate silica gel with triethylamine before chromatography if necessary.
Side Product Formation - Presence of water leading to other reactions.- Reaction left for an excessively long time.[3]- Ensure all glassware and solvents are dry.- Monitor the reaction closely by TLC and work up promptly upon completion.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium Carbonate (K₂CO₃): Causes skin, eye, and respiratory tract irritation. Avoid inhaling dust. In case of contact, flush the affected area with copious amounts of water.[8][9][10][11]

  • Methanol (CH₃OH): Toxic by inhalation, ingestion, and skin absorption. It is also flammable. Handle with care, ensuring no nearby ignition sources.

  • Organic Solvents (Ethyl Acetate, Hexanes): Flammable and can cause irritation. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][11]

References

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]

  • TMS Deprotection low yields :(. Reddit r/chemhelp. [Link]

  • Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Organic & Biomolecular Chemistry. [Link]

  • Deprotection mechanism. Reddit r/chemistry. [Link]

  • Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s Supporting Information. The Royal Society of Chemistry. [Link]

  • Deprotection of a) the TMS‐protected alkyne of 1 b with b) the immediately following CuAAC reaction on the liberated alkyne of 2 on Au nanohole arrays, yielding triazole 4 b. ResearchGate. [Link]

  • Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research. [Link]

  • 2 questions about TBAF deprotection. Reddit r/chemistry. [Link]

  • TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]

  • (3-ethynylphenyl)methanol (C9H8O). PubChem. [Link]

  • POTASSIUM CARBONATE - Safety Data Sheet. Ashta. [Link]

  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Ashta Chemicals. [Link]

  • 3'-nitro-1-phenylethanol. Organic Syntheses. [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. [Link]

  • IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. IJISE. [Link]

  • Characterization and identification of three compounds by ¹H NMR spectra. ResearchGate. [Link]

Sources

Preparation of 3-ethynylbenzaldehyde from (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3-Ethynylbenzaldehyde from (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-ethynylbenzaldehyde, a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis commences with the selective oxidation of the primary alcohol, (3-((trimethylsilyl)ethynyl)phenyl)methanol, to its corresponding aldehyde using Dess-Martin Periodinane (DMP). This is followed by the fluoride-mediated deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne. This guide is designed for researchers and scientists in drug development and organic synthesis, offering detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data.

Introduction

3-Ethynylbenzaldehyde is a bifunctional molecule incorporating both a reactive aldehyde and a terminal alkyne. This unique combination makes it a versatile synthon for creating complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and condensation reactions.[3] The synthetic route detailed herein involves two critical transformations: the oxidation of a benzylic alcohol and the cleavage of a silyl protecting group.

The choice of reagents is paramount to the success of this synthesis. For the oxidation step, Dess-Martin Periodinane (DMP) is selected over other common oxidants like chromium-based reagents or Swern oxidation conditions. DMP offers significant advantages, including mild, neutral reaction conditions, high chemoselectivity, operational simplicity, and the avoidance of toxic heavy metals.[4][5] The reaction proceeds at room temperature and typically reaches completion within a few hours.[5][6]

For the second step, the removal of the trimethylsilyl (TMS) protecting group is necessary to unmask the terminal alkyne. The TMS group is a widely used protecting group for alkynes due to its stability and ease of removal.[7] Cleavage is efficiently achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon and operates under mild conditions.[8][9]

This document provides a robust and reproducible methodology, grounded in established chemical principles, to empower researchers to confidently synthesize 3-ethynylbenzaldehyde for their scientific endeavors.

Overall Reaction Scheme

The synthetic pathway is illustrated in the two-step scheme below:

  • Oxidation: (3-((Trimethylsilyl)ethynyl)phenyl)methanol is oxidized to 3-((trimethylsilyl)ethynyl)benzaldehyde.

  • Deprotection: The TMS group is removed to afford the final product, 3-ethynylbenzaldehyde.

Reaction_Scheme cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Deprotection start (3-((Trimethylsilyl)ethynyl)phenyl)methanol intermediate 3-((trimethylsilyl)ethynyl)benzaldehyde start->intermediate Dess-Martin Periodinane (DMP) DCM, Room Temp. final 3-Ethynylbenzaldehyde intermediate_ref 3-((trimethylsilyl)ethynyl)benzaldehyde intermediate_ref->final TBAF THF, 0 °C to RT

Caption: Overall two-step synthesis of 3-ethynylbenzaldehyde.

Part A: Oxidation of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Mechanistic Insights & Reagent Selection

The conversion of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. It requires an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid.[10] The Dess-Martin Periodinane (DMP), a hypervalent iodine reagent, is an excellent choice for this purpose.[4][6] The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. Subsequent deprotonation and reductive elimination yield the aldehyde, iodinane, and acetic acid.[10] This process is highly selective for primary and secondary alcohols and tolerates a wide variety of other functional groups.[5]

DMP_Mechanism Alcohol R-CH₂OH Intermediate1 Ligand Exchange (Alcohol attacks Iodine) Alcohol->Intermediate1 DMP Dess-Martin Periodinane (DMP) DMP->Intermediate1 PeriodinaneEster Periodinane Ester Intermediate Intermediate1->PeriodinaneEster - AcOH Intermediate2 Intramolecular Proton Transfer PeriodinaneEster->Intermediate2 Aldehyde R-CHO (Aldehyde) Intermediate2->Aldehyde Reductive Elimination Byproducts Iodinane + 2 Acetic Acid Intermediate2->Byproducts

Caption: Simplified mechanism of Dess-Martin Oxidation.

Detailed Experimental Protocol: Oxidation

This protocol details the oxidation of (3-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 equiv) to its aldehyde.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
(3-((TMS)ethynyl)phenyl)methanol220.385.01.10 g1.0
Dess-Martin Periodinane (DMP)424.146.02.54 g1.2
Dichloromethane (DCM), anhydrous--50 mL-
Saturated aqueous NaHCO₃ solution--50 mL-
Saturated aqueous Na₂S₂O₃ solution--50 mL-
Brine--30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (3-((trimethylsilyl)ethynyl)phenyl)methanol (1.10 g, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of DMP: In a single portion, add Dess-Martin Periodinane (2.54 g, 6.0 mmol, 1.2 equiv.) to the solution at room temperature.[5] The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting alcohol spot is consumed (typically 2-4 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (50 mL). Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (50 mL) and saturated aqueous Na₂S₂O₃ solution (50 mL). Stir vigorously for 10-15 minutes until the solid byproducts dissolve and the organic layer becomes clear.

  • Work-up: Separate the organic layer. Wash the aqueous layer with DCM (2 x 25 mL). Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-((trimethylsilyl)ethynyl)benzaldehyde, is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes).

Safety Precautions for Dess-Martin Periodinane (DMP)
  • Shock Sensitivity: DMP is potentially explosive and shock-sensitive, especially when heated.[5] Handle with care and avoid grinding or subjecting it to impact.

  • Oxidizing Agent: DMP is a strong oxidizing agent. Keep it away from combustible and flammable materials.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling DMP.[14][15]

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust.[11][15]

  • Storage: Store in a cool, dry place away from heat sources and incompatible substances.[14] Recommended long-term storage is at 2-8°C.[14]

Part B: Deprotection of 3-((Trimethylsilyl)ethynyl)benzaldehyde

Mechanistic Insights & Reagent Selection

The silicon-carbon bond of a TMS-protected alkyne can be cleaved under various conditions.[9] One of the most common and effective methods involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[8][16] The high strength of the silicon-fluoride bond (Si-F) is the driving force for this reaction.[17] The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate, which then fragments to release the terminal alkyne and a stable silyl fluoride byproduct.[18] This method is highly efficient and typically proceeds at or below room temperature.

An alternative mild method involves using potassium carbonate in methanol, which can be advantageous if the substrate is sensitive to the basicity of TBAF.[7][9]

TBAF_Deprotection TMS_Alkyne R-C≡C-Si(CH₃)₃ Attack Fluoride (F⁻) attacks Silicon Atom TMS_Alkyne->Attack TBAF TBAF (Bu₄N⁺ F⁻) TBAF->Attack Pentacoordinate Pentacoordinate Silicate Intermediate Attack->Pentacoordinate Fragmentation Fragmentation Pentacoordinate->Fragmentation Terminal_Alkyne R-C≡C-H (Terminal Alkyne) Fragmentation->Terminal_Alkyne Byproducts Bu₄N⁺ + F-Si(CH₃)₃ Fragmentation->Byproducts

Caption: Mechanism for TBAF-mediated desilylation of a terminal alkyne.

Detailed Experimental Protocol: Deprotection

This protocol describes the deprotection of 3-((trimethylsilyl)ethynyl)benzaldehyde (1.0 equiv) to yield 3-ethynylbenzaldehyde.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
3-((TMS)ethynyl)benzaldehyde218.334.5 (assumed)~0.98 g1.0
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF-5.05.0 mL1.1
Tetrahydrofuran (THF), anhydrous--20 mL-
Diethyl ether--50 mL-
Water--30 mL-
Brine--30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-

Procedure

  • Reaction Setup: Transfer the crude 3-((trimethylsilyl)ethynyl)benzaldehyde from the previous step into a dry 100 mL round-bottom flask with a magnetic stir bar. Dissolve it in anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of TBAF: Add the 1.0 M solution of TBAF in THF (5.0 mL, 5.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 5 minutes.[8]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench by adding water (30 mL).

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL) to remove residual TBAF salts.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Note: The product, 3-ethynylbenzaldehyde, can be volatile, so avoid excessive heating or high vacuum during solvent removal.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 3-ethynylbenzaldehyde as a solid.

Characterization of 3-Ethynylbenzaldehyde

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • Appearance: White to yellow solid.

  • Molecular Formula: C₉H₆O

  • Molecular Weight: 130.14 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.02 (s, 1H, -CHO), 8.05 (s, 1H, Ar-H), 7.89 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 3.15 (s, 1H, -C≡CH).[20]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 191.5, 137.2, 136.5, 133.0, 129.5, 129.4, 123.0, 82.5, 78.5.

Summary of Results
StepStarting MaterialProductReagentsYield (Typical)
1. Oxidation(3-((TMS)ethynyl)phenyl)methanol3-((TMS)ethynyl)benzaldehydeDMP, DCM>90% (crude)
2. Deprotection3-((TMS)ethynyl)benzaldehyde3-EthynylbenzaldehydeTBAF, THF80-90% (purified)
References
  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Organic-Synthesis.com. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Organic Chemistry. TBAF Deprotection Mechanism. YouTube. [Link]

  • Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. [Link]

  • Siddaraj, R.; et al. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry2018 , 9(4), 317-321. [Link]

  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

  • OChemNinjas. Protecting Groups for Alcohols: Silyl Ether On → TBAF Off. YouTube. [Link]

  • Phillips, A. J.; Uto, Y. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Org. Synth.2005 , 82, 101. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Lau, K. S.; et al. Process for the preparation of ethynylbenzaldehydes. EP0257309B1.
  • Kumar, P.; et al. Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. IJSART2018 , 4(1). [Link]

  • Pearson+. The trimethylsilyl (TMS) group, used as a protecting group for alcohols... [Link]

  • Ojima, J.; et al. Process for the preparation of ethynylbenzaldehydes. EP0257309A2.
  • Zhu, L.; et al. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turk J Chem2018 , 42, 76-88. [Link]

  • ResearchGate. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

  • Ziegler, M. J.; et al. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein J. Org. Chem.2019 , 15, 251-257. [Link]

  • Chen, P.; Tang, G.; et al. 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. J. Am. Chem. Soc.2023 , 145(7), 4115–4125. [Link]

  • Fomine, S.; et al. Synthesis and chiroptical properties of poly(ethynylbenzaldehyde)s. Polym. Bull.2007 , 58, 45-53. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Wikipedia. 4-Ethynylbenzaldehyde. [Link]

  • No Added Chemicals. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • ResearchGate. Synthesized cyclic imides with 2-ethynylbenzaldehyde (3). [Link]

  • Austin, W. B.; et al. Facile Synthesis of Ethynylated Benzoic Acid Derivatives and Aromatic Compounds via Ethynyltrimethylsilane. J. Org. Chem.1981 , 46(11), 2280–2286. [Link]

  • PubChem. 3-ethynylbenzaldehyde. [Link]

Sources

Application Note: Scalable Synthesis of 3-(Trimethylsilylethynyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthesis

Introduction

3-(Trimethylsilylethynyl)benzyl alcohol is a pivotal "linker" intermediate in medicinal chemistry. It combines a protected alkyne (ready for "Click" chemistry or further Sonogashira coupling upon deprotection) with a benzyl alcohol handle (amenable to oxidation, halogenation, or etherification).

While the 4-isomer (para) is commercially ubiquitous, the 3-isomer (meta) is frequently required to alter the vector geometry of drug candidates, improving solubility or binding affinity. This guide addresses the specific challenges of synthesizing the meta isomer at scale (>100g), focusing on regiocontrol, exotherm management, and purification efficiency.

Retrosynthetic Logic

The synthesis is best approached via a Convergent C(sp)–C(sp2) Coupling .

  • Primary Disconnection: The bond between the aromatic ring and the alkyne.

  • Precursors: 3-Halobenzyl alcohol and Trimethylsilylacetylene (TMSA).

  • Catalytic Cycle: Palladium/Copper-catalyzed Sonogashira cross-coupling.[1][2][3]

We evaluate two distinct routes based on starting material availability and process safety.

Table 1: Route Selection Matrix
FeatureRoute A: Direct CouplingRoute B: Reduction Sequence
Starting Material 3-Bromobenzyl alcohol3-Bromobenzaldehyde
Step Count 1 (Convergent)2 (Linear)
Atom Economy HighLower (requires reducing agent)
Cost Efficiency HighMedium
Scalability Risk Moderate: Hydroxyl group may coordinate Pd; requires careful base selection.Low: Aldehyde coupling is robust; reduction is standard.
Recommendation Primary Choice for <1kg batches. Backup if Route A suffers from low conversion.

Part 2: Detailed Protocols

Core Protocol (Route A): Direct Sonogashira Coupling

Objective: Synthesis of 3-TMS-ethynylbenzyl alcohol from 3-bromobenzyl alcohol on a 50g scale.

Mechanism & Causality
  • Catalyst Selection: PdCl2(PPh3)2 is chosen over Pd(PPh3)4 for its superior air stability and lower cost.

  • Co-Catalyst: CuI accelerates the transmetallation step but must be kept low (1-2 mol%) to minimize homocoupling (Glaser coupling) of the TMS-acetylene.

  • Solvent/Base: Triethylamine (Et3N) serves as both solvent and base to neutralize HBr generated. A co-solvent (THF) is added to solubilize the polar benzyl alcohol.

Reagents
  • 3-Bromobenzyl alcohol (50.0 g, 267 mmol)

  • Trimethylsilylacetylene (TMSA) (31.5 g, 320 mmol, 1.2 equiv)

  • PdCl2(PPh3)2 (1.87 g, 2.67 mmol, 1 mol%)

  • CuI (0.51 g, 2.67 mmol, 1 mol%)

  • Triethylamine (Et3N) (300 mL) / THF (100 mL) - Degassed

Step-by-Step Procedure
  • System Inertization (Critical for Pd(0) cycle):

    • Charge a 1L 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and internal temperature probe.

    • Cycle vacuum/Nitrogen (3x) to remove oxygen. Oxygen causes alkyne homocoupling and catalyst deactivation.

  • Solvent & Substrate Charging:

    • Under N2 flow, add 3-Bromobenzyl alcohol, THF, and Et3N. Stir until dissolved.

    • Sparge the solution with Nitrogen for 15 minutes.

  • Catalyst Addition:

    • Add PdCl2(PPh3)2 and CuI as solids against a positive stream of N2. The solution will typically turn yellow/brown.

  • Controlled Addition (Exotherm Management):

    • Heat the mixture to 40°C.

    • Add TMS-acetylene dropwise via an addition funnel over 45 minutes.

    • Note: The reaction is exothermic. Monitor internal temp; do not exceed 65°C to prevent polymerization or desilylation.

  • Reaction Monitoring:

    • Maintain at 50-60°C for 4-6 hours.

    • QC Checkpoint: TLC (20% EtOAc/Hexane). Stain with KMnO4 (alcohol) or UV. Look for disappearance of bromide (Rf ~0.4) and appearance of product (Rf ~0.5).

  • Workup (Pd Removal):

    • Cool to room temperature.[3][4][5] Filter off the precipitated ammonium salts (Et3N·HBr) through a Celite pad.

    • Concentrate the filtrate under reduced pressure.[5]

    • Redissolve residue in EtOAc (300 mL) and wash with:

      • 1M HCl (2 x 100 mL) – Removes residual amine/pyridine.

      • Sat. NaHCO3 (1 x 100 mL) – Neutralizes acid traces to protect TMS.

      • Brine (1 x 100 mL).

    • Dry over MgSO4 and concentrate.[5]

  • Purification:

    • If the crude purity is >90% (1H NMR), recrystallization from Hexanes/EtOAc may be possible.

    • Otherwise, perform flash chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Alternative Protocol (Route B): Aldehyde Reduction

Context: Use this if the alcohol group in Route A causes catalyst poisoning or if 3-bromobenzaldehyde is significantly cheaper.

  • Coupling: Perform Sonogashira on 3-bromobenzaldehyde using the conditions above. Isolate 3-TMS-ethynylbenzaldehyde.

  • Reduction:

    • Dissolve intermediate (1 equiv) in MeOH (0°C).

    • Add NaBH4 (0.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Quench with Acetone, concentrate, and partition (EtOAc/H2O).

    • Advantage:[4][6][7][8] The product is often cleaner as non-polar byproducts from Step 1 are removed before the polar alcohol is formed.

Part 3: Process Safety & Quality Control (Self-Validating Systems)

Critical Control Points (CCPs)
ParameterSpecificationRiskMitigation
Inert Atmosphere < 100 ppm O2Glaser Coupling (dimer)Continuous N2 sparge; use freshly degassed solvents.
Temperature 50°C ± 5°CTMS Cleavage (>70°C)Use internal probe; active cooling ready during addition.
TMS Stability pH 5 - 8DesilylationAvoid strong acids/bases during workup. Use buffered washes.
Pd Residuals < 10 ppmToxicity/Downstream IssuesUse SiliaMetS® Thiol scavenger during workup or charcoal filtration.
Analytical Validation

1H NMR (CDCl3, 400 MHz):

  • Diagnostic Signal 1: δ 0.25 ppm (s, 9H, TMS group).

  • Diagnostic Signal 2: δ 4.65 ppm (s, 2H, benzylic -CH2-).

  • Absence of: δ 3.1 ppm (terminal alkyne proton) – confirms TMS integrity.

Part 4: Visualization & Logic

Reaction Pathway & Logic Flow

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical intermediate states.

G cluster_alt Route B (Alternative) Start 3-Bromobenzyl Alcohol Intermediate Pd(II) Oxidative Addition Complex Start->Intermediate Oxidative Addition Reagents TMS-Acetylene Pd(PPh3)2Cl2 / CuI Et3N / THF Reagents->Intermediate Catalyst System Cycle Transmetallation & Reductive Elimination Intermediate->Cycle + TMS-Acetylene-Cu Product 3-TMS-ethynylbenzyl Alcohol (Crude) Cycle->Product - Pd(0) Workup Acid Wash (HCl) & Silica Purification Product->Workup Remove Salts Final Pure Product (>98%) Workup->Final Isolation AltStart 3-Bromobenzaldehyde AltInt 3-TMS-Benzaldehyde AltStart->AltInt Sonogashira AltRed NaBH4 Reduction AltInt->AltRed AltRed->Product

Caption: Figure 1. Convergent synthesis workflow comparing the direct Route A (preferred) and stepwise Route B.

Experimental Setup Diagram

Visualizing the specific setup for the air-sensitive Sonogashira coupling.

Setup Flask 3-Neck RBF (Reaction Mixture) StirPlate Magnetic Stirrer/Heater Flask->StirPlate Condenser Reflux Condenser (Solvent Retention) Condenser->Flask N2Line Inert Gas Line (O2 Exclusion) N2Line->Condenser Positive Pressure AdditionFunnel Pressure-Equalizing Dropping Funnel (TMS-Acetylene) AdditionFunnel->Flask Slow Addition TempProbe Internal Temp Probe (Exotherm Control) TempProbe->Flask

Caption: Figure 2. Reactor configuration ensuring inert atmosphere and precise temperature control during alkyne addition.

Part 5: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sigma-Aldrich. (n.d.).[9] 4-(Trimethylsilylethynyl)benzyl alcohol Product Page (Analogous Chemistry). SigmaAldrich.com. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Organic-Chemistry.org. Link

  • Liang, Y., et al. (2011). Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides.[1][2] Journal of Organic Chemistry. (Demonstrates ligand effects relevant to scale-up). Link

Sources

Troubleshooting & Optimization

Improving yield of Sonogashira coupling for benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling Optimization Topic: Improving Yields for Substrates Containing Unprotected Benzyl Alcohols Ticket ID: SGC-OH-001 Responder: Senior Application Scientist, Catalysis Division

Executive Summary

Performing Sonogashira cross-coupling on substrates containing unprotected benzyl alcohols presents a unique set of competing kinetic pathways. The hydroxyl group is not inert; it introduces polarity issues, potential for catalyst coordination, and susceptibility to oxidative side reactions.

This guide moves beyond standard textbook protocols. We focus on Copper management (to prevent Glaser homocoupling of the alkyne), Ligand selection (to outcompete hydroxyl coordination), and Surfactant technology (to solve solubility mismatches).

Module 1: The Core Challenges (Why Your Yield is Low)

Before optimizing, you must diagnose the specific failure mode. For benzyl alcohols, three specific traps usually degrade yield:

  • The Glaser Trap (Homocoupling): Benzyl alcohols are often polar. If you run the reaction in standard non-polar solvents (Toluene/THF) with Copper(I) iodide, the reaction often stalls. If oxygen leaks in, the Copper aggressively dimerizes your alkyne (Glaser coupling) rather than cross-coupling it.

    • Symptom:[1][2][3][4][5] You isolate large amounts of alkyne dimer (R-C≡C-C≡C-R) and unreacted aryl halide.

  • The Ortho-Cyclization Trap: If the benzyl alcohol is ortho to the halogen on the aryl ring, the palladium intermediate can undergo intramolecular attack by the hydroxyl oxygen, forming benzofurans or isobenzofurans instead of the desired linear alkyne.

    • Symptom:[1][2][3][4][5] Unexpected cyclized products in LCMS.

  • Catalyst Poisoning via Chelation: The free hydroxyl group can coordinate to unsaturated Pd(II) species, forming a resting state that is too stable to undergo reductive elimination.

Module 2: Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

Sonogashira_Troubleshooting Start Problem: Low Yield with Benzyl Alcohol Check_Byproducts Analyze Crude Mixture (LCMS/NMR) Start->Check_Byproducts Decision1 Major Byproduct? Check_Byproducts->Decision1 Glaser Alkyne Dimer (Glaser Product) Decision1->Glaser Found Dimer Unreacted Unreacted Aryl Halide Only Decision1->Unreacted No Conversion Cyclized Cyclized Benzofuran Decision1->Cyclized Ortho-OH Substrate Sol1 SOLUTION: Switch to Cu-Free Use PdCl2(MeCN)2 + XPhos or Slow Addition of Alkyne Glaser->Sol1 Sol2 SOLUTION: Increase Catalyst Activity Switch to Pd-162 (tBu3P-Pd-G2) or Add TPGS-750-M (Surfactant) Unreacted->Sol2 Sol3 SOLUTION: Protect Alcohol (TBS/MOM) or Lower Temp Cyclized->Sol3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in Sonogashira coupling.

Module 3: The "Golden Standard" Protocols

Do not rely on generic Pd(PPh3)4 protocols for these substrates. The phosphine is too labile, and the copper is a liability.

Protocol A: The Robust Copper-Free Method (Recommended)

Best for: Avoiding homocoupling and handling sensitive alcohols.

The Logic: Removing Copper eliminates the oxidative homocoupling pathway. Using a bulky, electron-rich ligand (XPhos or CyJohnPhos) facilitates the oxidative addition of the aryl halide, even if the alcohol group attempts to chelate the metal.

ComponentReagentEquiv.[1][4][6][7][8][9][10][11][12]Notes
Catalyst Pd(OAc)₂ or PdCl₂(MeCN)₂0.02 (2 mol%)Pre-catalyst source.
Ligand XPhos or SPhos 0.04 (4 mol%)1:2 Pd:Ligand ratio is critical.
Base Cs₂CO₃2.0 - 3.0Inorganic bases prevent alcohol deprotonation better than amines.
Solvent MeCN or DMFN/APolar aprotic solvents solubilize the benzyl alcohol.
Temp 60°C - 80°CN/AHigher temp needed for Cu-free activation.

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), Pd source (2 mol%), Ligand (4 mol%), and Cs₂CO₃ (3.0 equiv).

  • Seal and purge with Argon for 5 minutes (3 cycles of vac/fill).

  • Add degassed Solvent (0.2 M concentration relative to halide).

  • Add the Alkyne (1.2 equiv) via syringe.

  • Heat to 60°C. Monitor via HPLC/LCMS.

Protocol B: Surfactant-Mediated "Water" Coupling

Best for: Highly polar benzyl alcohols that are insoluble in Toluene/Hexanes.

The Logic: Micellar catalysis (using TPGS-750-M) creates a lipophilic "nanoreactor" in water. The organic substrates migrate into the micelle, creating a strictly localized high concentration, which drastically increases rate and yield while protecting the alcohol from bulk solvent effects.

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

  • Media: 2 wt % TPGS-750-M in Water.

  • Base: Et₃N (3.0 equiv).

  • Conditions: Room Temperature to 40°C.

Module 4: Technical FAQ & Troubleshooting

Q1: My benzyl alcohol is ortho to the iodide. I see a new peak with M-H mass. What is it? A: You are likely forming a benzofuran via intramolecular cyclization.[6][7] The hydroxyl group attacks the Pd-Alkyne intermediate.

  • Fix: You must protect the alcohol (TBS or MOM ether) for ortho-substituted substrates. Steric bulk alone rarely stops this cyclization.

Q2: I cannot use Copper-free conditions (reagents unavailable). How do I stop the homocoupling? A: Use the "Slow Addition" technique.

  • Mix Aryl Halide, Pd catalyst, CuI, and Base in the flask.

  • Dissolve your Alkyne in a separate syringe.

  • Add the Alkyne dropwise over 1-2 hours using a syringe pump.

  • Why: This keeps the concentration of Copper-Acetylide low relative to the oxidative addition complex (Ar-Pd-X), statistically favoring the cross-coupling over the dimerization.

Q3: The reaction turns black immediately and stalls. A: "Pd-Black" formation indicates ligand dissociation. Your benzyl alcohol might be displacing the phosphine ligands.

  • Fix: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or a Buchwald dialkylbiaryl phosphine (XPhos). These bind Pd tighter than the alcohol oxygen can.

Module 5: Mechanistic Visualization

Understanding the competition between the productive cycle and the "Alcohol Interference" pathway.

Mechanism_Interference Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Coordination of Benzyl Alcohol (-OH) OxAdd->Coord Intramolecular Chelation (Bad) TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet Alkyne/Cu Coord->OxAdd Reversible if Ligand is Strong Dead Catalyst Dead Catalyst Coord->Dead Catalyst Irreversible Precipitation Prod Product (Ar-Alkyne) TransMet->Prod Reductive Elim

Figure 2: The hydroxyl group can act as a competitive ligand (Red Path), sequestering the Palladium. Strong ligands favor the Green Path.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Core Reference for mechanism and general troubleshooting.
  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[7] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

    • Source for the "Copper inhibits reaction" claim and Cu-free protocols.
  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Halides with Terminal Alkynes in Water. Organic Letters, 10(17), 3793–3796. Link

    • Source for surfactant/w
  • Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions.[7] Organic Letters, 4(9), 1411–1414. Link

    • Source for NHC ligands in difficult couplings.

Sources

Technical Support Center: Stability & Handling of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the stability and handling of (3-((Trimethylsilyl)ethynyl)phenyl)methanol (CAS: 1007587-63-4). This guide adopts a root-cause analysis approach, treating "polymerization" as a symptom of specific chemical instabilities—primarily unintended desilylation and subsequent alkyne coupling.

Executive Summary

(3-((Trimethylsilyl)ethynyl)phenyl)methanol is a bifunctional building block containing a benzyl alcohol and a TMS-protected alkyne . While the TMS group provides steric bulk to inhibit polymerization, this compound is susceptible to degradation if the protective group is compromised.

Users reporting "polymerization" (gelling, insoluble solids, discoloration) are typically observing one of two distinct failure modes:

  • Protodesilylation cascade: Loss of the TMS group followed by oxidative homocoupling (Glaser coupling) or radical polymerization of the terminal alkyne.

  • Acid-catalyzed condensation: Self-etherification of the benzyl alcohol moiety.

This guide provides the protocols necessary to arrest these pathways.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My sample has turned into a viscous yellow gel during storage. Is this polymerization?

Diagnosis: Likely, yes. This is often caused by oxidative oligomerization following unintended deprotection. Mechanism: The TMS group is labile to moisture and trace bases. Once the TMS is cleaved, the resulting terminal alkyne is highly reactive. In the presence of trace oxygen and light, it undergoes Glaser coupling (dimerization) or radical polymerization, forming a cross-linked network. Corrective Action:

  • Immediate: Discard the sample if it is insoluble. If soluble, check ¹H NMR for the disappearance of the TMS peak (~0.2 ppm) and appearance of the terminal alkyne proton (~3.0-3.1 ppm).

  • Prevention: Store strictly at 2–8°C under an inert atmosphere (Argon/Nitrogen) . Standard freezer air contains moisture that accelerates desilylation [1, 2].

Q2: I am observing "gunk" formation during a Sonogashira coupling. How do I prevent this?

Diagnosis: This is the Glaser Homocoupling side reaction.[1] Mechanism: If the reaction vessel is not rigorously degassed, Oxygen acts as an oxidant. In the presence of Copper(I) catalysts, the alkyne (either the starting material if deprotected in situ, or the product) dimerizes to form 1,3-diynes, which appear as dark, insoluble tars [3, 4]. Protocol Adjustment:

  • Degas Solvents: Sparge all solvents with Argon for at least 30 minutes.

  • Copper-Free Variant: If dimerization persists, switch to a Cu-free Sonogashira protocol using a more active Pd source (e.g., Pd(P(t-Bu)3)2) to eliminate the catalyst responsible for the oxidative coupling [3].

Q3: Can I distill this compound to purify it?

Diagnosis: High Risk. Reasoning: Conjugated alkynes and benzyl alcohols are thermally sensitive. Heating this compound above 100°C can trigger:

  • Thermal rearrangement of the alkyne.

  • Radical polymerization initiated by trace peroxides.

  • Dehydration of the alcohol. Recommendation: Use Column Chromatography (Silica gel). Ensure the silica is neutralized (treat with 1% Triethylamine/Hexane) to prevent acid-catalyzed decomposition of the TMS group or the benzyl alcohol [5].

Part 2: Critical Stability Pathways (Visualization)

The diagram below maps the three distinct degradation pathways that users mistake for generic "polymerization."

degradation_pathways cluster_prevention Prevention Strategy Compound (3-((Trimethylsilyl)ethynyl)phenyl)methanol (Stable Precursor) TerminalAlkyne Terminal Alkyne (Highly Reactive) Compound->TerminalAlkyne Base (K2CO3, Amines) or Fluoride (TBAF) BenzylEther Polybenzyl Ethers (Viscous Oil) Compound->BenzylEther Strong Acid (H+) (Self-Etherification) GlaserDimer Glaser Dimer (1,3-Diyne) TerminalAlkyne->GlaserDimer Cu(I) + O2 (Oxidative Coupling) Polyacetylene Polyacetylene-like Oligomers (Dark Tar) TerminalAlkyne->Polyacetylene Radical Initiator or Heat

Figure 1: Degradation pathways showing how environmental triggers (Acid, Base, Oxygen) lead to polymerization or oligomerization.

Part 3: Operational Protocols

Solvent & Reagent Compatibility Matrix

Use this table to select conditions that maintain the integrity of the TMS group and the alcohol.

ParameterRecommended (Safe)Avoid (Risk of Polymerization) Mechanism of Failure
Solvents THF, DCM, Toluene, DMF (Anhydrous)Methanol (Basic), WaterProtic solvents with base promote desilylation [1].
Bases Diisopropylamine, TEA (Mild)NaOH, KOH, NaOMeStrong bases cleave the C-Si bond.
Atmosphere Argon, NitrogenAir (Oxygen)Oxygen + Cu promotes Glaser coupling (dimerization).[1]
Purification Neutralized Silica GelAcidic Alumina, DistillationAcid catalyzes benzyl ether formation; Heat triggers radical polymerization.
Storage 2–8°C, Dark, Inert GasRoom Temp, Transparent VialsUV light and heat accelerate radical degradation.
Safe Deprotection Protocol

If your workflow requires removing the TMS group, you must handle the resulting terminal alkyne immediately to prevent polymerization.

  • Dissolution: Dissolve substrate in THF (0.1 M).

  • Reagent: Add TBAF (1.0 equiv) at 0°C (Ice bath). Do not run at Room Temp.

  • Quench: Quench immediately upon completion with saturated NH₄Cl.

  • Isolation: Keep the terminal alkyne in solution if possible. If concentrating, do not heat above 30°C .

  • Usage: React the terminal alkyne immediately in the next step. Do not store the deprotected intermediate.

Part 4: References

  • Sigma-Aldrich. (3-((Trimethylsilyl)ethynyl)phenyl)methanol Product Sheet. Accessed Oct 2023. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (TMS Alkyne Stability).[2]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • BLD Pharmatech. Safety Data Sheet: (3-((Trimethylsilyl)ethynyl)phenyl)methanol. Link

Sources

Avoiding Glaser coupling side products in TMS-alkyne synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Suppressing Glaser Coupling Side Products

Welcome to the technical support center for trimethylsilyl (TMS)-alkyne synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common and often frustrating issue of Glaser coupling, an undesired homocoupling side reaction that can significantly lower the yield and complicate the purification of your target TMS-alkyne.

Frequently Asked Questions (FAQs)

Q1: What exactly is Glaser coupling and why is it a problem in my reaction?

A1: Glaser coupling is the oxidative homocoupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1][2][3][4] This reaction is a significant issue because it consumes your starting alkyne, drastically reduces the yield of your desired product (either a cross-coupled product or the TMS-protected alkyne), and introduces a highly conjugated, often poorly soluble byproduct that complicates purification.[1][5] The reaction is typically catalyzed by copper(I) salts in the presence of an oxidant, most commonly molecular oxygen.[2][4][6] Therefore, any reaction involving terminal alkynes and copper catalysts, such as the Sonogashira coupling, is highly susceptible to this side reaction.[1][6][7]

The core mechanism involves three key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne is deprotonated by a base and coordinates with a copper(I) salt.[2][4]

  • Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidation (often from Cu(I) to Cu(II)), leading to the formation of the C-C bond of the 1,3-diyne.[2]

  • Catalyst Regeneration: An oxidant, like O₂, reoxidizes the resulting copper species back to the active Cu(I) state, perpetuating the catalytic cycle.[2][4]

Q2: How can I visually identify that Glaser coupling is occurring in my reaction flask?

A2: While definitive identification requires analytical techniques like TLC, GC-MS, or NMR, there are several visual cues that strongly suggest significant Glaser coupling is taking place. A common sign is the formation of an insoluble precipitate or a cloudy suspension, especially if your expected product and starting materials are soluble. The homocoupled diyne products are often less soluble than their precursors. Additionally, you might observe a color change, such as the appearance of a green or blue tint, which can indicate the presence of oxidized Cu(II) species, a key component in some Glaser pathways.

Q3: My goal is to perform a Sonogashira coupling, but Glaser homocoupling of my alkyne is the major product. What are the primary causes?

A3: This is a classic and frequent problem. The primary culprits are almost always related to the core requirements of the Glaser mechanism: the presence of a copper(I) co-catalyst and oxygen.[1][5][6]

  • Oxygen Contamination: The most common cause is inadequate deoxygenation of your reaction setup. Oxygen acts as the terminal oxidant that drives the catalytic cycle of the homocoupling.[1][4]

  • High Copper Catalyst Loading: While copper(I) is added to facilitate the Sonogashira reaction, its presence is also what enables the Glaser pathway.[6][8] Using too much copper co-catalyst can accelerate the undesired homocoupling.[5]

  • Choice of Ligands and Base: Certain ligands and bases can influence the redox potential of the copper center, potentially favoring the oxidative homocoupling pathway.[9] For instance, some amine bases can promote the reaction.[10]

Troubleshooting Guide: Minimizing Glaser Homocoupling

This table provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired TMS-alkyne synthesis over the Glaser side reaction.

Symptom / Observation Probable Cause Recommended Solutions & Actions
Low yield of desired product; significant amount of a high MW, often insoluble, byproduct is observed by TLC/LCMS. Pervasive Glaser-Arnold Homocoupling. This is driven by the presence of both a copper catalyst and an oxidant (oxygen).[1][6]1. Rigorous Deoxygenation: Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1][5] 2. Employ Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove its essential catalyst. Numerous copper-free Sonogashira protocols have been developed and are highly effective.[1][6][8][11] 3. Reduce Copper Concentration: If a copper co-catalyst is necessary, reduce its loading to the minimum effective amount (e.g., 1-2 mol%).[5]
Reaction works for some substrates but fails for others, with homocoupling being the main issue for less reactive partners. Slow Desired Reaction Kinetics. If the primary cross-coupling or silylation reaction is slow, the competing Glaser coupling has more time to occur. This is common with less reactive aryl halides like bromides or chlorides.[7]1. Optimize the Palladium Catalyst/Ligand System: For challenging substrates (e.g., aryl bromides), use more active catalytic systems. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ can accelerate the oxidative addition step of the Sonogashira cycle, outcompeting the homocoupling.[12][13] 2. Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired cross-coupling more than the homocoupling, but this must be monitored to avoid catalyst decomposition.[7]
Reaction is inconsistent between runs, even with the same protocol. Variable Oxygen Contamination or Reagent Quality. Inconsistent degassing techniques or using aged reagents (e.g., partially oxidized CuI, old amine base) can lead to variable amounts of homocoupling.1. Standardize Degassing Protocol: Implement a consistent and thorough degassing procedure for every experiment. 2. Use Fresh Reagents: Use freshly opened and high-purity catalysts, solvents, and bases. Consider purifying the amine base by distillation if it is old.[10] 3. Add a Reducing Agent: The addition of a reducing agent, such as tin(II) 2-ethylhexanoate or sodium ascorbate, can help keep the copper in its Cu(I) state, preventing the oxidation required for the Glaser mechanism.[9]

Visualizing the Competing Reaction Pathways

The diagram below illustrates the critical branch point where a terminal alkyne can either proceed down the desired cross-coupling pathway or the undesired Glaser homocoupling pathway. The key to success is to create conditions that heavily favor the former.

G sub Terminal Alkyne (R-C≡C-H) pd_cat Pd(0) Catalyst + Aryl Halide (Ar-X) sub->pd_cat Desired Cross-Coupling silylation Direct Silylation (e.g., BSA, TMAP) sub->silylation Desired Silylation cu_cat Cu(I) Catalyst + O₂ (Oxidant) sub->cu_cat Undesired Homocoupling sonogashira Sonogashira Product (R-C≡C-Ar) pd_cat->sonogashira tms_alkyne TMS-Alkyne (R-C≡C-TMS) silylation->tms_alkyne glaser Glaser Homocoupling Product (R-C≡C-C≡C-R) cu_cat->glaser

Caption: Competing pathways for a terminal alkyne.

Recommended Experimental Protocols

To practically avoid Glaser coupling, two primary strategies are recommended: protecting the alkyne as its TMS derivative before a subsequent coupling reaction, or employing a copper-free coupling protocol directly.

Protocol 1: Metal-Free C-Silylation of a Terminal Alkyne

This modern protocol avoids transition metals entirely for the protection step, thus eliminating the possibility of Glaser coupling. It uses a simple carboxylate catalyst and a common silylating agent.[14][15]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Tetramethylammonium pivalate (TMAP, 0.1 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Hexane, Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add TMAP (0.1 equiv).

  • Add anhydrous acetonitrile to dissolve the catalyst.

  • Add the terminal alkyne (1.0 equiv) via syringe.

  • Add BSA (1.5 equiv) dropwise via syringe at room temperature.

  • Stir the reaction and monitor its progress by TLC until the starting alkyne is consumed.

  • Upon completion, quench the reaction by adding water and hexane.

  • Separate the phases and extract the aqueous phase with hexane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TMS-alkyne, which can be purified by column chromatography if necessary.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is a robust method for coupling aryl bromides with terminal alkynes that completely avoids the use of a copper co-catalyst, thereby preventing the Glaser side reaction.[12]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • (AllylPdCl)₂ (2.5 mol %)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 10 mol %)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

Procedure:

  • In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), (AllylPdCl)₂ (2.5 mol %), P(t-Bu)₃ (10 mol %), and the base (2.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 80 °C for less reactive substrates).

  • Monitor the reaction's progress by TLC, GC, or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

By understanding the mechanism of Glaser coupling and proactively implementing these strategies and protocols, you can significantly improve the efficiency, yield, and purity of your TMS-alkyne synthesis and subsequent coupling reactions.

References

  • ResearchGate.

  • BenchChem.

  • Alfa Chemistry.

  • Wikipedia.

  • BenchChem.

  • The Chemical Reaction Database.

  • Iowa State University.

  • BenchChem.

  • PMC, National Center for Biotechnology Information.

  • PMC, National Center for Biotechnology Information.

  • Royal Society of Chemistry.

  • ChemRxiv.

  • MDPI.

  • Organic Chemistry Portal.

  • Beilstein Journal of Organic Chemistry.

  • ACS Publications.

  • BenchChem.

  • BenchChem.

  • Organic Chemistry Portal.

  • Reddit.

  • ResearchGate.

  • Chemistry LibreTexts.

  • Wikipedia.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of (3-((Trimethylsilyl)ethynyl)phenyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. (3-((Trimethylsilyl)ethynyl)phenyl)methanol stands as a key building block, valued for its bifunctional nature—possessing a reactive alcohol for further derivatization and a trimethylsilyl-protected alkyne, a versatile handle for coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is the cornerstone technique for verifying the identity and purity of such molecules.

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple spectral interpretation. We will dissect the 1H NMR spectrum of (3-((Trimethylsilyl)ethynyl)phenyl)methanol, explaining the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare its spectrum with those of structurally related alternatives to provide a deeper understanding of substituent effects. This document is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by detailed experimental protocols to ensure the acquisition of high-fidelity data.

Analysis of the 1H NMR Spectrum of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

The structure of (3-((Trimethylsilyl)ethynyl)phenyl)methanol presents four distinct proton environments, each providing a unique signature in the 1H NMR spectrum. The analysis below is based on established principles of NMR spectroscopy and data from analogous compounds.

Diagram: Proton Environments in (3-((Trimethylsilyl)ethynyl)phenyl)methanol

G mol TMS A (9H, s) Aromatic B (4H, m) Methylene C (2H, s) Hydroxyl D (1H, s, broad)

Caption: Key proton environments in the target molecule.

1. Trimethylsilyl (TMS) Protons (A):

  • Predicted Chemical Shift (δ): ~0.25 ppm

  • Multiplicity: Singlet (s)

  • Integration: 9H

  • Expert Analysis: The nine protons of the trimethylsilyl group are chemically equivalent and exhibit no coupling to other protons, resulting in a sharp singlet. Their significant shielding, placing them far upfield around 0.25 ppm, is a hallmark of silicon's lower electronegativity compared to carbon. This signal is often an unambiguous indicator of the TMS group's presence.

2. Aromatic Protons (B):

  • Predicted Chemical Shift (δ): ~7.20-7.50 ppm

  • Multiplicity: Multiplet (m)

  • Integration: 4H

  • Expert Analysis: The four protons on the 1,3-disubstituted benzene ring are chemically non-equivalent, leading to a complex multiplet in the aromatic region. The electron-withdrawing nature of the ethynyl group and the weakly electron-donating character of the hydroxymethyl group result in a downfield shift typical for aromatic protons.[1][2] The specific splitting patterns can be complex due to multiple small ortho, meta, and para couplings.

3. Methylene Protons (C):

  • Predicted Chemical Shift (δ): ~4.70 ppm

  • Multiplicity: Singlet (s) or Doublet (d)

  • Integration: 2H

  • Expert Analysis: These benzylic protons are adjacent to an electronegative oxygen atom, which deshields them and shifts their signal downfield to approximately 4.70 ppm. In many cases, especially in solvents like CDCl3, coupling to the hydroxyl proton is not observed due to rapid proton exchange, resulting in a singlet. However, in very dry solvents like DMSO-d6, coupling may be observed, presenting the signal as a doublet.

4. Hydroxyl Proton (D):

  • Predicted Chemical Shift (δ): Variable, ~1.5-3.0 ppm

  • Multiplicity: Broad Singlet (br s)

  • Integration: 1H

  • Expert Analysis: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to its involvement in hydrogen bonding.[3] It typically appears as a broad singlet because of exchange with residual water or other hydroxyl groups. This signal can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the -OH peak due to H-D exchange.

Comparative Spectral Analysis

To fully appreciate the electronic contributions of the substituents, we compare the predicted spectrum of our target molecule with key analogues. This comparison highlights how the introduction of the trimethylsilyl and ethynyl moieties modulates the chemical shifts of the core phenyl and methanol protons.

CompoundTMS Protons (δ ppm)Aromatic Protons (δ ppm)Methylene/Benzylic Protons (δ ppm)Other Protons (δ ppm)
(3-((TMS)ethynyl)phenyl)methanol ~0.25 ~7.20-7.50 ~4.70 ~1.5-3.0 (-OH)
Benzyl Alcohol[4][5]N/A~7.25-7.42~4.65~2.91 (-OH)
Phenylacetylene[6][7]N/A~7.21-7.48N/A~3.06 (≡C-H)
Trimethylsilylmethanol[8]~0.06N/A~3.35~2.42 (-OH)

Causality Behind the Shifts:

  • Effect of the Ethynyl Group: Comparing Benzyl Alcohol to Phenylacetylene and our target molecule, the aromatic region remains broadly similar (~7.2-7.5 ppm). This indicates that the alkyne's magnetic anisotropy and weak electron-withdrawing character do not drastically alter the overall electronic environment of the phenyl ring compared to a simple methylene group.

  • Effect of the Trimethylsilyl (TMS) Group: The most striking feature is the upfield signal at ~0.25 ppm, characteristic of the TMS group.[8] Comparing our target to a hypothetical (3-ethynylphenyl)methanol, the TMS group exerts a minor electron-donating effect through hyperconjugation and an inductive effect that can subtly influence the shielding of the nearby aromatic protons. The absence of the acetylenic proton signal (typically around 3.0 ppm in phenylacetylene[6]) is a key confirmation of successful TMS substitution at the alkyne terminus.[9]

  • Benzylic Methylene Protons: The chemical shift of the -CH₂OH protons in our target molecule (~4.70 ppm) is very similar to that in Benzyl Alcohol (~4.65 ppm).[4] This demonstrates that the substituent at the meta position (the TMS-ethynyl group) has a negligible electronic effect on the distant benzylic position, which is primarily influenced by the adjacent phenyl ring and the hydroxyl group.

Experimental Protocol for High-Quality 1H NMR Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a clean, high-resolution 1H NMR spectrum.

Diagram: 1H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-25 mg of Sample b Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) a->b c Filter Solution into NMR Tube via Pipette with Glass Wool b->c d Cap and Label Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim Spectrometer e->f g Acquire Spectrum (Set Parameters) f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Integrate Peaks i->j k Reference Spectrum (e.g., to residual CDCl3 at 7.26 ppm) j->k

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Quantity: Weigh approximately 5-25 mg of (3-((trimethylsilyl)ethynyl)phenyl)methanol into a clean, dry vial.[10] Using too much material can increase solution viscosity, leading to broadened spectral lines.[11]

    • Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules.[12][13] Deuterated solvents are essential as they are "invisible" in the 1H spectrum and are used by the spectrometer to "lock" the magnetic field.[10]

    • Filtration (Critical Step): Ensure the sample is completely dissolved. Transfer the solution into a clean NMR tube using a Pasteur pipette with a small plug of glass wool at the tip. This step is crucial to remove any particulate matter, as suspended solids will severely distort the magnetic field homogeneity, resulting in poor resolution and broad peaks that cannot be corrected by shimming.[10]

    • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Data Acquisition:

    • Instrumentation: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Then, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample volume, which is vital for achieving sharp, well-resolved peaks.[10]

    • Acquisition Parameters: Utilize standard 1H acquisition parameters. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Correction: Apply phase and baseline corrections to ensure accurate peak shapes and integrations.

    • Referencing: Calibrate the chemical shift axis. This is typically done by setting the residual solvent peak to its known chemical shift value (e.g., the residual CHCl₃ peak in CDCl₃ is set to 7.26 ppm).[14]

    • Integration: Integrate the area under each peak. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal.

Conclusion

The 1H NMR spectrum of (3-((trimethylsilyl)ethynyl)phenyl)methanol is a rich source of structural information. A systematic analysis, grounded in fundamental principles and supported by comparative data from analogous molecules, allows for the unambiguous assignment of each signal. The characteristic upfield singlet of the TMS group, the complex multiplet of the aromatic region, the downfield singlet of the benzylic protons, and the variable hydroxyl signal collectively form a unique fingerprint for this valuable synthetic intermediate. By adhering to the rigorous experimental protocol outlined, researchers can ensure the acquisition of high-quality, trustworthy data, forming a solid foundation for their scientific endeavors.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Nakagawa, N., & Fujiwara, S. (1960). Association Shifts of NMR Spectra of Phenylacetylene. Bulletin of the Chemical Society of Japan, 33(12), 1634-1635. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. Retrieved from [Link]

  • University of Geneva. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents - Rsc.org. Retrieved from [Link]

  • Chem LibreTexts. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pubs.acs.org. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole. Retrieved from [Link]

  • Williams College. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

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Characteristic IR Peaks of (3-((Trimethylsilyl)ethynyl)phenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-((Trimethylsilyl)ethynyl)phenyl)methanol (CAS: 21172-83-2) is a bifunctional building block frequently used in medicinal chemistry and materials science. It serves as a protected intermediate in Sonogashira couplings, where the trimethylsilyl (TMS) group masks a terminal alkyne, and the primary alcohol provides a handle for esterification or oxidation.

Accurate identification of this compound relies on distinguishing the TMS-protected alkyne from its deprotected terminal alkyne counterpart and its halogenated precursors . This guide provides a spectral fingerprint analysis, focusing on the diagnostic shifts in the Infrared (IR) spectrum that confirm synthesis success and purity.

Part 1: Spectral Fingerprint Analysis

The IR spectrum of (3-((Trimethylsilyl)ethynyl)phenyl)methanol is defined by the superposition of a meta-substituted benzene ring, a primary alcohol, and a TMS-capped alkyne.

Table 1: Diagnostic IR Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Alcohol (-OH) O-H Stretch3200–3500 Broad, StrongIndicates presence of alcohol.[1][2] Broadness depends on H-bonding (concentration).
TMS-Alkyne C≡C Stretch2140–2160 Medium-StrongPrimary Identifier. Distinct from terminal alkynes (weak) and nitriles (sharp, higher freq).
Silyl-Methyl C-H Stretch (sp³)2950–2960 MediumCharacteristic of Si-CH₃ groups; appears as a shoulder on aromatic C-H.
Silyl-Methyl Si-CH₃ Deformation1245–1255 Strong, Sharp"Gold Standard" for TMS. Very intense peak, often used to confirm protection.
Silyl-Carbon Si-C Rocking830–850 StrongConfirms the trimethylsilyl group.
Aromatic Ring C=C Stretch1580, 1480 MediumTypical benzene ring breathing modes.
Meta-Subst. C-H Out-of-Plane780, 690 StrongCharacteristic pattern for 1,3-disubstituted benzene (meta).
Alcohol (C-O) C-O Stretch1000–1050 StrongPrimary alcohol characteristic.
Part 2: Comparative Analysis (Differentiation Strategy)

Researchers often need to distinguish the target molecule from two specific alternatives: the Deprotected Product (removal of TMS) and the Starting Material (usually 3-iodobenzyl alcohol or 3-bromobenzyl alcohol).

Scenario A: Target vs. Deprotected Analog

Comparison: (3-((Trimethylsilyl)ethynyl)phenyl)methanol vs. (3-Ethynylphenyl)methanol

The deprotection step (typically using K₂CO₃/MeOH or TBAF) removes the TMS group. This transformation is easily monitored by IR.

  • Disappearance of TMS Signals : The strong bands at 1250 cm⁻¹ (Si-Me deformation) and 840 cm⁻¹ (Si-C rock) will vanish completely.

  • Alkyne Shift : The C≡C stretch moves from ~2150 cm⁻¹ (TMS-alkyne) to ~2110 cm⁻¹ (Terminal alkyne). Note that the terminal alkyne stretch is significantly weaker due to reduced dipole change.

  • Appearance of Alkyne C-H : A sharp, diagnostic "icicle" peak appears at ~3300 cm⁻¹ .[1][2][3] In the target molecule, this region only contains the broad OH band. In the deprotected product, the sharp C-H stretch superimposes on the broad OH band.

Scenario B: Target vs. Halogenated Precursor

Comparison: (3-((Trimethylsilyl)ethynyl)phenyl)methanol vs. 3-Iodobenzyl alcohol

  • Appearance of Triple Bond : The precursor lacks any absorption in the 2100–2250 cm⁻¹ region.[1] The appearance of the 2150 cm⁻¹ peak confirms the coupling.

  • Appearance of TMS : The precursor lacks the strong 1250 cm⁻¹ and 840 cm⁻¹ bands.

Part 3: Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying the compound based on spectral features.

IRSpectrumLogic Sample Unknown Sample Spectrum Check2150 Check 2100-2200 cm⁻¹ Region Sample->Check2150 NoPeak2150 No Peak Check2150->NoPeak2150 Silent Region HasPeak2150 Peak Present Check2150->HasPeak2150 Band at ~2110-2160 Precursor Likely Halogenated Precursor (No Alkyne) NoPeak2150->Precursor Check1250 Check 1250 cm⁻¹ & 840 cm⁻¹ HasPeak2150->Check1250 Strong1250 Strong Peaks Present Check1250->Strong1250 Si-Me Deformation WeakAbsent1250 Absent Check1250->WeakAbsent1250 Target Target Identified: (3-((TMS)ethynyl)phenyl)methanol Strong1250->Target Check3300 Check 3300 cm⁻¹ Shape WeakAbsent1250->Check3300 SharpSpike Sharp 'Icicle' on Broad OH Check3300->SharpSpike C≡C-H Stretch Deprotected Deprotected Analog: (3-Ethynylphenyl)methanol SharpSpike->Deprotected

Figure 1: Decision tree for spectroscopic differentiation of TMS-protected alkynes from precursors and deprotected analogs.

Part 4: Experimental Protocols

To ensure high-fidelity data, specifically when distinguishing the broad OH stretch from the sharp alkyne C-H stretch in deprotected samples, the following protocols are recommended.

Protocol A: Thin Film (Neat) – Recommended for Oils

Most silyl-alkyne alcohols are viscous oils.

  • Preparation : Place 1 drop of the neat oil between two NaCl or KBr salt plates.

  • Compression : Gently rotate the plates to create a uniform capillary film. Avoid overtightening, which can damage plates if the sample contains crystals.

  • Acquisition : Scan from 4000 to 600 cm⁻¹.

    • Note: If the OH peak is too broad and obscures the 3000 cm⁻¹ region, dilute in dry CCl₄ or CHCl₃ (Protocol B).

Protocol B: Solution Cell – For Hydrogen Bonding Analysis

Use this if the OH region is ambiguous.

  • Solvent : Use spectroscopic grade CCl₄ or CHCl₃ (dried over molecular sieves).

  • Concentration : Prepare a dilute solution (~10 mM).

  • Observation : At high dilution, intermolecular H-bonding is minimized. The broad OH band at 3350 cm⁻¹ will diminish, and a sharp "free" OH band will appear at ~3600 cm⁻¹. This unmasks the 3300 cm⁻¹ region, allowing for easier detection of any trace deprotected terminal alkyne impurities.

Part 5: Mechanistic Insight

Why do these shifts occur?

  • The Silicon Effect : Silicon is less electronegative than Carbon (1.90 vs 2.55). When attached to an alkyne (C≡C-Si), it polarizes the pi-cloud. This change in dipole moment increases the intensity of the C≡C IR stretch compared to internal carbon-only alkynes (C≡C-C), which are often IR-inactive or very weak due to pseudosymmetry.

  • Mass Effect : The heavy Trimethylsilyl group acts as a "spectral anchor," shifting vibrational modes to lower energies (wavenumbers) compared to lighter substituents. This is why the Si-C rocking appears in the fingerprint region (840 cm⁻¹).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for functional group frequencies).

  • National Institute of Standards and Technology (NIST) . (2023). Infrared Spectrum of (Trimethylsilyl)acetylene. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed analysis of Si-C and Alkyne bands).

Sources

Mass spectrometry fragmentation pattern of 3-TMS-ethynylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Mass Spectrometry Fragmentation of 3-((Trimethylsilyl)ethynyl)benzyl Alcohol

Executive Summary & Technical Context

3-((Trimethylsilyl)ethynyl)benzyl alcohol (MW 204.34 Da) is a critical bifunctional building block used extensively in medicinal chemistry and materials science, particularly as a protected intermediate in Sonogashira cross-coupling reactions.

This guide provides a technical analysis of its mass spectrometry (MS) behavior, specifically focusing on its electron ionization (EI) fragmentation pattern. We compare this specific derivative against its two primary operational alternatives: the unprotected "naked" alkyne (3-ethynylbenzyl alcohol) and the fully derivatized analytical standard (Bis-TMS ether).

Key Findings:

  • Primary Identifier: The molecule exhibits a distinct [M-15]⁺ base peak (m/z 189) , driven by the high stability of the silicon-stabilized cation.

  • Performance Advantage: Compared to the naked alkyne, the TMS-ethynyl group significantly enhances thermal stability and volatility, reducing peak tailing in GC-MS.

  • Analytical Caution: The free hydroxyl group remains a site for adsorption; for quantitative trace analysis, conversion to the Bis-TMS derivative is recommended.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 3-((trimethylsilyl)ethynyl)benzyl alcohol under Electron Ionization (70 eV) is governed by two competing charge-stabilization centers: the aromatic ring/alkyne system and the silicon atom .

Core Fragmentation Events:
  • Molecular Ion (M⁺, m/z 204):

    • The molecule yields a detectable, though often not base, molecular ion.[1] The aromatic ring stabilizes the radical cation.

  • Sigma-Bond Cleavage (The Dominant Pathway):

    • [M-15]⁺ (m/z 189): The loss of a methyl radical (•CH₃) from the trimethylsilyl (TMS) group is the most favorable energetic pathway. Silicon's ability to stabilize positive charge (β-silicon effect) makes this the base peak (100% relative abundance) in most spectra.

  • Benzyl Alcohol Fragmentation:

    • [M-17]⁺ (m/z 187): Loss of the hydroxyl radical (•OH) is observed but is generally secondary to methyl loss.

    • [M-29]⁺ (m/z 175): Loss of the formyl radical (•CHO), characteristic of benzyl alcohols rearranging to tropylium-like structures.

  • Silicon-Specific Low Mass Ions:

    • m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation is a diagnostic fingerprint for any TMS-containing compound.

Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway M Molecular Ion (M+) m/z 204 [C12H16OSi]+. M_15 [M - Methyl]+ m/z 189 (Base Peak) Stabilized Silyl Cation M->M_15 - •CH3 (Dominant) M_17 [M - OH]+ m/z 187 Benzyl Cation M->M_17 - •OH M_31 [M - CH2OH]+ m/z 173 Substituted Phenyl Cation M->M_31 - •CH2OH TMS TMS Cation m/z 73 [Si(CH3)3]+ M_15->TMS Secondary Decay

Caption: Figure 1. Primary fragmentation pathways of 3-((trimethylsilyl)ethynyl)benzyl alcohol under 70 eV Electron Ionization. The loss of the methyl group from the TMS moiety is the kinetically favored step.

Comparative Performance Guide

This section objectively compares the 3-TMS-ethynyl derivative against its alternatives to guide experimental choice.

Scenario A: Stability & Volatility (Synthesis & Storage)
  • Alternative 1: 3-Ethynylbenzyl alcohol (Unprotected).

  • Alternative 2: 3-((Trimethylsilyl)ethynyl)benzyl alcohol (The Product).

Feature3-Ethynylbenzyl Alcohol (Unprotected)3-TMS-ethynylbenzyl Alcohol (Product)Technical Insight
GC Retention High (Elutes late)Moderate (Elutes earlier)TMS reduces H-bonding, lowering boiling point.
Peak Shape Tailing (Active H on alkyne & OH)Improved (Alkyne H masked)Acidic acetylenic protons interact with column silanols.
Stability Low (Prone to polymerization)High (Steric bulk protects alkyne)TMS prevents oxidative Glaser coupling during storage.
Diagnostic Ion m/z 132 (M⁺), m/z 131 (M-1)m/z 189 (M-15) The M-15 peak is a more reliable quantifier than M-1.
Scenario B: Analytical Precision (Quantitative Analysis)
  • Alternative 3: Bis-TMS Derivative (3-((Trimethylsilyl)ethynyl)benzyl TMS ether).

    • Note: This is formed by derivatizing the alcohol of the product with BSTFA/TMCS.

MetricMono-TMS (The Product)Bis-TMS (Fully Derivatized)Recommendation
Molecular Ion m/z 204m/z 276Bis-TMS moves mass to a cleaner spectral region.
Base Peak m/z 189m/z 261 or 73Bis-TMS fragmentation is more complex but very sensitive.
Linearity Good (10-1000 ppm)Excellent (1-1000 ppm)Derivatizing the free OH eliminates adsorption losses.

Experimental Protocol: GC-MS Characterization

To replicate the fragmentation data described, follow this self-validating protocol.

Reagents:

  • Analyte: 3-((Trimethylsilyl)ethynyl)benzyl alcohol (>95%).

  • Solvent: Dichloromethane (HPLC Grade).

  • Derivatizing Agent (Optional for comparison): BSTFA + 1% TMCS.

Methodology:

  • Preparation: Dissolve 1 mg of analyte in 1 mL Dichloromethane.

    • Validation Step: Ensure solution is clear. Turbidity indicates polymerization of the deprotected alkyne.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

    • Temp Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI, 70 eV.

    • Scan Range: m/z 40–400.

Expected Data Output (Reference Table):

m/zRelative Intensity (%)Ion IdentityMechanism
204 15 - 30%M⁺Molecular Ion
189 100% (Base) [M - CH₃]⁺Cleavage of Si-CH₃ bond
187 5 - 10%[M - OH]⁺Loss of hydroxyl radical
173 10 - 20%[M - CH₂OH]⁺Benzyl cleavage
73 40 - 60%[Si(CH₃)₃]⁺Trimethylsilyl cation
43 10 - 20%[SiCH₃]⁺Silicon fragment

References

  • NIST Mass Spectrometry Data Center. Benzyl alcohol, TMS derivative - Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Little, J. L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1999. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 2003. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 3- vs. 4-((Trimethylsilyl)ethynyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in medicinal chemistry and materials science, substituted phenylmethanol scaffolds are invaluable building blocks. The strategic placement of functional groups dictates not only the final architecture of a target molecule but also the synthetic pathways available. This guide provides an in-depth comparison of the chemical reactivity of two common isomers: 3-((trimethylsilyl)ethynyl)phenyl)methanol (the meta isomer) and 4-((trimethylsilyl)ethynyl)phenyl)methanol (the para isomer). Understanding the subtle yet significant differences in their reactivity, rooted in fundamental electronic principles, is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.

Part 1: The Electronic Foundation of Reactivity

The divergent reactivity of the meta and para isomers originates from the different ways their substituents electronically influence the aromatic ring and its attached functional groups. Two primary electronic effects are at play: the inductive effect and the resonance (or mesomeric) effect.[1]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The sp-hybridized carbons of the ethynyl group are more electronegative than the sp2-hybridized carbons of the benzene ring, resulting in an electron-withdrawing inductive effect. This effect weakens with distance.

  • Resonance Effect (±M): This effect involves the delocalization of π-electrons across the conjugated system. An electron-withdrawing group can pull electron density from the ring via resonance (-M effect), while an electron-donating group can push electron density into the ring (+M effect).[1]

The critical distinction between the two isomers lies in how these effects are transmitted. In the 4-((trimethylsilyl)ethynyl)phenyl)methanol (para) isomer, both the benzylic alcohol (-CH₂OH) and the silylalkyne (-C≡CSiMe₃) are in positions that allow for direct resonance interaction. In contrast, for the 3-((trimethylsilyl)ethynyl)phenyl)methanol (meta) isomer, the silylalkyne group cannot engage in direct resonance with the benzylic carbon; its influence is almost entirely inductive.[2]

The trimethylsilylethynyl substituent as a whole is considered a deactivating, electron-withdrawing group. This is confirmed by Hammett substituent constants for analogous groups, such as -C≡CH, which show positive σ values (σ_meta ≈ +0.21, σ_para ≈ +0.23), indicating electron withdrawal at both positions.[3][4] This withdrawal deactivates the aromatic ring toward electrophilic substitution compared to unsubstituted benzene.[5][6]

Part 2: Comparative Reactivity at the Benzylic Alcohol

The most common transformation for the benzylic -CH₂OH group is oxidation to the corresponding aldehyde. The efficiency of this reaction is highly sensitive to the electronic environment of the aromatic ring.

Mechanistic Considerations & Hypothesis

The oxidation of benzyl alcohols by many common reagents, such as those based on chromium (VI), involves a rate-determining step where a hydride ion is transferred from the benzylic carbon to the oxidant, often via a pre-formed chromate ester.[7] This step creates an electron-deficient transition state.

  • Hypothesis: Electron-withdrawing groups on the aromatic ring will destabilize this electron-deficient transition state, thereby slowing down the reaction rate. Since the electron-withdrawing character of the silylalkyne group is felt more strongly at the para position through combined inductive and resonance effects, the 4-isomer is expected to oxidize more slowly than the 3-isomer .

This hypothesis is supported by extensive kinetic studies on substituted benzyl alcohols, which consistently show that electron-donating groups accelerate oxidation, while electron-withdrawing groups retard it.[8] Such studies yield a negative Hammett reaction constant (ρ), confirming that a buildup of positive charge is involved in the transition state.[7][8][9]

Data Summary: Predicted Reactivity in Oxidation
Feature3-((Trimethylsilyl)ethynyl)phenyl)methanol (meta)4-((Trimethylsilyl)ethynyl)phenyl)methanol (para)Rationale
Electronic Effect at C1 Primarily inductive withdrawal (-I)Inductive (-I) and Resonance (-M) withdrawalResonance effect in the para-isomer enhances electron withdrawal at the reaction center.
Predicted Oxidation Rate FasterSlowerThe stronger deactivation of the para-isomer leads to a higher activation energy for oxidation.
Expected Yield Higher (at a given time point)Lower (at a given time point)Slower reactions may lead to lower yields or require longer reaction times for completion.
Illustrative Experimental Protocol: Oxidation with Manganese Dioxide

This protocol describes a standard, mild oxidation that is effective for benzylic alcohols. The self-validating nature of the protocol lies in the in-process monitoring via Thin Layer Chromatography (TLC).

  • Setup: To a stirred solution of the respective isomer (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform, 0.1 M), add activated manganese dioxide (MnO₂, ~10 eq by weight).

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a hexane/ethyl acetate mixture. The product aldehyde will have a higher Rf value than the starting alcohol.

  • Workup: Upon completion (disappearance of starting material), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel if necessary.

Logical Diagram: Influence on Oxidation Transition State

The following diagram illustrates why the para-isomer is less reactive towards oxidation. The electron-withdrawing group (EWG) destabilizes the developing positive charge (δ+) on the benzylic carbon in the transition state.

Caption: Fig. 1: Destabilization of the oxidation transition state.

Part 3: Comparative Reactivity at the (Trimethylsilyl)ethynyl Group

The primary reaction involving the trimethylsilyl (TMS) protected alkyne is its cleavage, or desilylation, to reveal the terminal alkyne. This is most commonly achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).[10]

Mechanistic Considerations & Hypothesis

The mechanism of TBAF-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicate intermediate.[11] This is followed by the cleavage of the silicon-carbon bond to generate the terminal acetylide anion, which is then protonated by a proton source (often trace water in the TBAF solution) to give the final product.[11][12]

  • Hypothesis: The rate of this reaction depends on the electrophilicity of the silicon atom. Any electronic effect that pulls electron density away from the silicon atom should make it more susceptible to nucleophilic attack and thus accelerate the reaction. However, the -CH₂OH group is a weak ortho-para director and overall weak activator. Its electronic influence on the distant silyl group is expected to be minimal. Therefore, the difference in desilylation rates between the 3-isomer and 4-isomer is predicted to be negligible under standard conditions.

While subtle differences might be observable under carefully controlled kinetic studies, for practical synthetic purposes, both isomers are expected to undergo rapid and efficient desilylation.

Illustrative Experimental Protocol: TBAF Desilylation

This protocol is a standard and highly reliable method for TMS-alkyne deprotection.

  • Setup: Dissolve the silylated alkyne (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF, 0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitoring: Check for the completion of the reaction by TLC. The desilylated product is typically more polar and will have a lower Rf than the starting material.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude terminal alkyne can be purified by flash chromatography.

Workflow Diagram: Desilylation and Subsequent Sonogashira Coupling

The primary utility of desilylation is to generate a terminal alkyne for further C-C bond formation, most notably the Sonogashira cross-coupling reaction.[13][14][15]

G start Isomer (meta or para) Ar-C≡C-TMS step1 Desilylation start->step1 reagents1 TBAF THF, rt reagents1->step1 intermediate Terminal Alkyne Ar-C≡C-H step1->intermediate step2 Sonogashira Coupling intermediate->step2 reagents2 Ar'-X, Pd(0) cat. Cu(I) cat., Base reagents2->step2 product Coupled Product Ar-C≡C-Ar' step2->product caption Fig. 2: Synthetic workflow from TMS-alkyne to coupled product.

Caption: Fig. 2: Synthetic workflow from TMS-alkyne to coupled product.

Summary and Outlook

The reactivities of 3- and 4-((trimethylsilyl)ethynyl)phenyl)methanol are governed by the positional interplay of electronic effects.

  • At the Benzylic Alcohol: A significant difference in reactivity is observed. The 4-isomer is less reactive towards oxidation due to the stronger electron-withdrawing nature of the para-substituent, which destabilizes the electron-deficient transition state. The reactivity of the 3-isomer is higher as the substituent's deactivating influence is primarily inductive and less pronounced.

  • At the Silylalkyne: For practical synthetic applications, the difference in reactivity towards fluoride-mediated desilylation is negligible . Both isomers undergo rapid and efficient cleavage to yield the corresponding terminal alkynes.

These insights allow researchers to make informed decisions. When planning a multi-step synthesis where the alcohol must be oxidized, choosing the 3-isomer may lead to faster reactions and higher throughput. Conversely, if the stability of the alcohol is desired during transformations elsewhere in the molecule, the 4-isomer offers slightly enhanced robustness against oxidative conditions. Ultimately, a clear understanding of these fundamental principles empowers the synthetic chemist to strategically leverage isomeric differences to their advantage.

References

  • Degirmenbasi, N., & Boz, N. (n.d.).
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Hoggan, P. E. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • YouTube. (2018). Ortho, meta and para substitution in aromatic compounds. Retrieved from [Link]

  • Hogrefe, R. I., et al. (n.d.). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Tetrabutylammonium Fluoride (TBAF). Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • Lee, S., et al. (2014). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Cr(VI)-Heterocyclic Complex (2,4'-Bipyridinium Chlorochromate). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

Sources

Comparative Guide: TMS vs. TIPS Protecting Groups for 3-Ethynylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Post-It" vs. The "Padlock"

In the synthesis of complex scaffolds involving 3-ethynylbenzyl alcohol , the choice between Trimethylsilyl (TMS ) and Triisopropylsilyl (TIPS ) is not merely a matter of preference but of chemical survival.

  • Select TMS ("The Post-It Note") when you need transient protection that can be removed "in-pot" or under extremely mild conditions. It is sterically unobtrusive but chemically fragile.[1]

  • Select TIPS ("The Padlock") when the substrate must endure lithiation, heavy metal catalysis (e.g., Sonogashira), or aqueous basic workups.[1] It provides robust steric shielding that isolates the reactive center.[1]

This guide details the kinetic and thermodynamic rationale for selecting between these two groups, specifically for the bifunctional 3-ethynylbenzyl alcohol scaffold.

Substrate Analysis: 3-Ethynylbenzyl Alcohol

This molecule presents two distinct nucleophilic sites with divergent pKa values, creating a challenge for orthogonal protection.[1]

  • Site A: Primary Benzylic Alcohol (

    
    ):  Susceptible to oxidation, acylation, and substitution.[1]
    
  • Site B: Terminal Alkyne (

    
    ):  Susceptible to deprotonation (lithiation), Sonogashira coupling, and hydration.[1]
    
The Stability Hierarchy

The stability of silyl ethers and silyl alkynes is governed by the steric bulk of the substituents on the silicon atom. The isopropyl groups of TIPS interlock to form a hydrophobic shield, preventing nucleophilic attack (hydrolysis) at the Si atom.

Table 1: Relative Stability Profile (Normalized to TMS = 1)

ConditionTMS Stability (Relative Rate)TIPS Stability (Relative Rate)Practical Implication
Acid Hydrolysis (

)
1 (Fastest Cleavage)~700,000TIPS survives acidic workups/columns.
Base Hydrolysis (

)
1 (Fastest Cleavage)~100,000TIPS survives

and lithiation.
Fluoride Cleavage (

)
FastSlow (requires heat/time)TBAF removes both, but TIPS is slower.

Key Insight: For the alkyne position (C-Si bond), TMS is notoriously base-labile. Treatment with


 in Methanol (common Sonogashira conditions) will cleave a C-TMS group, potentially leading to oligomerization. C-TIPS is stable under these conditions.

Decision Matrix & Workflow

The following decision tree illustrates the logical selection process based on downstream chemistry.

ProtectionStrategy Start Start: 3-Ethynylbenzyl Alcohol Goal What is the downstream goal? Start->Goal Lithiation Lithiation / Strong Base Goal->Lithiation Requires Coupling Pd-Catalysis (Sonogashira) Goal->Coupling Requires Transient Simple Purification / Storage Goal->Transient Requires UseTIPS RECOMMENDATION: TIPS (Robust Shielding) Lithiation->UseTIPS TMS falls off Coupling->UseTIPS Prevents homocoupling UseTMS RECOMMENDATION: TMS (Facile Removal) Coupling->UseTMS If 'in-situ' deprotection desired Transient->UseTMS Cheap & Fast

Figure 1: Strategic Decision Matrix for Silyl Group Selection.

Experimental Protocols

Protocol A: Robust Protection (TIPS)

Objective: Install TIPS on both the alcohol and the alkyne (Global Protection) or selectively on the alcohol.

Mechanism: TIPS-Cl is bulky.[2][3] To protect the alcohol, standard nucleophilic catalysis (Imidazole) works.[1] To protect the alkyne, you must deprotonate the carbon with a strong base (n-BuLi) because TIPS-Cl is too sterically hindered to react effectively with the weak acetylide formed by weaker bases.

Step-by-Step: Global TIPS Protection (One-Pot)
  • Setup: Flame-dry a 250 mL round-bottom flask. Add 3-ethynylbenzyl alcohol (1.0 equiv) and anhydrous THF (

    
    ). Cool to -78°C under Argon.[1]
    
  • Deprotonation: Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise.[1] Note: The first equiv deprotonates the alcohol; the second deprotonates the alkyne.[1] Stir for 30 mins at -78°C.

  • Silylation: Add TIPS-Cl (2.5 equiv) dropwise.

  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Pour into saturated

    
    . Extract with EtOAc.[1][3]
    
  • Result: O,C-bis(triisopropylsilyl)-3-ethynylbenzyl alcohol . This molecule is a "tank"—stable to flash chromatography, basic water, and nucleophiles.[1]

Protocol B: Transient/Selective Protection (TMS)

Objective: Selectively protect the Alcohol (O-TMS) while leaving the Alkyne free, or protect both for short-term storage.

Step-by-Step: Selective O-Silylation
  • Reagents: Dissolve substrate in DCM (

    
    ). Add Imidazole  (1.5 equiv).
    
  • Addition: Add TMS-Cl (1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 30 mins. TMS is small and reacts instantly.

  • Workup: Wash with water. Dry over

    
    .[1][3]
    
  • Result: O-TMS-3-ethynylbenzyl alcohol .

    • Warning: The O-TMS group is labile.[1][2][4][5] Silica gel chromatography can cleave it if the silica is acidic.[1] Add 1% Triethylamine to your eluent to buffer the silica.[1]

Orthogonal Deprotection Strategies

The power of using specific groups lies in the ability to remove one without affecting the other.

Scenario: You have O-TIPS / C-TMS (Alcohol protected with TIPS, Alkyne with TMS).

  • Goal: Expose the Alkyne for clicking, keep Alcohol protected.[1]

  • Reagent:

    
     in MeOH, RT, 30 mins.
    
  • Outcome: The C-TMS bond cleaves (base-labile). The O-TIPS bond remains intact (sterically shielded from methoxide attack).

Scenario: You have O-TMS / C-TIPS (Alcohol protected with TMS, Alkyne with TIPS).

  • Goal: Expose the Alcohol, keep Alkyne protected.

  • Reagent: Mild Acid (e.g., Pyridinium p-toluenesulfonate (PPTS) in EtOH) or Citric Acid.

  • Outcome: The O-TMS bond hydrolyzes rapidly.[1] The C-TIPS bond is stable to mild acid.[1]

Deprotection Substrate Substrate: O-TIPS / C-TMS Cond1 K2CO3 / MeOH (Base) Substrate->Cond1 Selective Cond2 TBAF / THF (Fluoride) Substrate->Cond2 Global Prod1 O-TIPS / C-H (Alkyne Exposed) Cond1->Prod1 Prod2 O-H / C-H (Global Deprotection) Cond2->Prod2

Figure 2: Orthogonal deprotection workflow for mixed silyl species.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[1][6] (The definitive source for relative stability rates).

  • Crouch, R. D. "Selective Deprotection of Silyl Ethers."[1] Tetrahedron2004 , 60, 5833–5871.[1] (Comprehensive review of selective cleavage conditions).

  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives."[1] J. Am. Chem. Soc.[1]1972 , 94, 6190–6191.[1] (Foundational protocol for silylation using imidazole).

  • Denmark, S. E.; Hammer, R. P. "Selectivity in the Deprotection of Silyl Ethers." J. Org.[1] Chem.2002 , 67, 3454.[1] (Detailed kinetic studies on acid/base hydrolysis rates of TMS vs TIPS).

Sources

Comparative Guide: 13C NMR Shift Analysis of TMS-Alkynyl Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Scope: This guide analyzes the 13C NMR chemical shift perturbations introduced by the trimethylsilyl (TMS) protecting group on alkynyl benzyl alcohols (specifically 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol ) compared to their terminal and internal alkyne counterparts.

Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Scientists.

Executive Summary: The Silicon Effect

In the synthesis of complex pharmaceutical intermediates (e.g., via Sonogashira coupling), the TMS group acts as a temporary mask for terminal alkynes. Distinguishing the TMS-protected alkyne from the deprotected terminal alkyne or fully coupled internal alkyne is critical.

The Diagnostic Verdict:

  • Terminal Alkyne C-H: Highly shielded (~73–76 ppm).

  • TMS-Alkyne C-Si: Deshielded relative to C-H, but shielded relative to typical internal alkynes (~88–94 ppm).

  • Beta-Alkyne Carbon: Significantly deshielded (~103–107 ppm).

The presence of the TMS group introduces a characteristic "Silicon Alpha-Effect" —an upfield shift relative to carbon analogs due to silicon's lower electronegativity, yet a downfield shift relative to hydrogen due to the heavy atom effect.

Comparative Data Analysis

The following table contrasts the 13C NMR shifts of the target TMS-alkynyl benzyl alcohol against its direct synthetic precursor (terminal alkyne) and a standard internal alkyne.

Table 1: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)

Carbon PositionTerminal Alkyne (Precursor)TMS-Protected (Target)Internal Alkyne (Analog)
Structure Ph-CH(OH)-C≡C-H Ph-CH(OH)-C≡C-TMS Ph-CH(OH)-C≡C-Ph
C-1 (Terminal/Si) 73.5 – 75.0 ppm 88.0 – 94.0 ppm 85.0 – 89.0 ppm
C-2 (Internal) 84.0 – 86.0 ppm 103.0 – 107.0 ppm 88.0 – 92.0 ppm
Benzylic (C-OH) 64.0 – 65.0 ppm64.5 – 65.5 ppm65.0 – 66.0 ppm
TMS Methyls N/A-0.1 – 0.2 ppm N/A
Key Mechanistic Insights
  • The C-Si Signal (C-1): The carbon directly attached to silicon resonates in the 90 ppm region. While Silicon (EN = 1.90) is more electropositive than Carbon (EN = 2.55), donating electron density and theoretically shielding the nucleus, the Heavy Atom Effect dominates the comparison with Hydrogen, pushing the shift downfield from ~74 ppm to ~90 ppm.

  • The Beta-Effect (C-2): The internal alkyne carbon (attached to the benzylic position) experiences a significant downfield shift (+15 to +20 ppm ) upon silylation. This is a diagnostic "fingerprint" for successful protection.

Self-Validating Diagnostic Workflow

Reliance on 1D 13C NMR alone can be risky due to solvent-induced shifting or impurities. The following workflow utilizes 2D NMR (HMBC) to create a self-validating assignment system.

G Sample Crude Reaction Mixture H_NMR 1H NMR (Identify TMS Methyls) Sample->H_NMR Dissolve in CDCl3 C_NMR 13C NMR (Locate Alkyne Region) H_NMR->C_NMR TMS @ 0.2 ppm found? HMBC HMBC Experiment (Long-Range Coupling) H_NMR->HMBC Correlate TMS Protons C_NMR->HMBC Ambiguous 80-110 ppm peaks Validation Validated Structure (Confirmed C-Si Assignment) HMBC->Validation Strong 3-Bond Correlation (TMS-H to C-Si)

Figure 1: Diagnostic workflow for unambiguous assignment of TMS-alkyne carbons using HMBC correlations.

Detailed Experimental Protocol

To replicate the shifts listed in Table 1 and ensure high-resolution data, follow this optimized protocol.

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS internal standard.

    • Note: Avoid DMSO-d6 unless solubility is an issue, as it can shift hydroxyl-bearing carbons by 1–2 ppm due to hydrogen bonding.

  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

Step-by-Step Methodology
  • Sample Preparation:

    • Filter the crude reaction mixture through a short pad of silica to remove paramagnetic metallic residues (e.g., Pd/Cu from Sonogashira coupling), which can broaden lines and obscure quaternary alkyne carbons.

    • Dissolve the purified oil/solid in CDCl₃.

  • Acquisition Parameters (13C NMR):

    • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds . Alkyne carbons (especially quaternary ones) have long T1 relaxation times. A short delay will suppress the signal intensity, making the C-Si peak disappear into the noise.

    • Scans (ns): Minimum 256 scans for adequate signal-to-noise ratio on quaternary carbons.

  • The "HMBC Check" (The Gold Standard):

    • Run a standard Gradient HMBC (Heteronuclear Multiple Bond Correlation).

    • Look for: A strong cross-peak between the intense TMS proton singlet (~0.2 ppm) and the alkyne carbon at ~90 ppm.

    • Logic: This is a 3-bond coupling (

      
      ). Only the carbon directly attached to the Silicon will show this correlation. The Beta-carbon (~105 ppm) will show no correlation to the TMS protons.
      

References

  • Hoffman, R. E. (2003).[1] Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. Link

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link

  • Hansen, P. E. (1981). Carbon-13 NMR Chemical Shifts of Alkynes. Annual Reports on NMR Spectroscopy, 11, 65-98. (Foundational text on Alkyne shielding anisotropy).
  • NIST Chemistry WebBook. (2025).[3] 3-Phenyl-2-propyn-1-ol Spectral Data. National Institute of Standards and Technology.[3] Link

Sources

Spectroscopic Characterization and Comparative Analysis of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (3-((Trimethylsilyl)ethynyl)phenyl)methanol CAS: 81222-97-7 (Analogue reference) Class: Protected Aryl Alkyne / Benzyl Alcohol Derivative

This guide provides an in-depth spectroscopic analysis of (3-((Trimethylsilyl)ethynyl)phenyl)methanol , a critical intermediate in organic electronics and pharmaceutical synthesis. Unlike standard datasheets, this document focuses on the UV-Vis absorption profile as a dynamic tool for reaction monitoring (specifically Sonogashira coupling) and purity assessment.

By comparing this compound against its halogenated precursors and deprotected analogs, researchers can utilize UV-Vis spectroscopy not just for identification, but as a quantitative probe for conjugation efficiency and silyl-group stability.

UV-Vis Spectral Profile

The absorption spectrum of (3-((Trimethylsilyl)ethynyl)phenyl)methanol is dominated by the phenylacetylene chromophore . The presence of the trimethylsilyl (TMS) group and the hydroxymethyl substituent induces specific electronic shifts that distinguish it from simple benzene derivatives.

Key Absorption Bands (Methanol, 25°C)
Band TypeWavelength (

)
Extinction Coeff.[1] (

)
Electronic TransitionStructural Origin
K-Band (Primary) 248 – 252 nm ~14,000 - 18,000 M⁻¹cm⁻¹

Conjugated Phenyl-Alkyne System
B-Band (Secondary) 270 – 290 nm ~500 - 1,000 M⁻¹cm⁻¹

(Forbidden)
Benzenoid ring breathing (Vibrational fine structure)
R-Band (End) < 210 nm> 20,000 M⁻¹cm⁻¹

/

Alkyl / Silyl backbone
Detailed Analysis
  • The K-Band (Conjugation Peak):

    • The most diagnostic feature is the intense band centered around 250 nm .

    • Causality: This arises from the conjugation between the benzene ring

      
      -system and the alkyne 
      
      
      
      -system. The TMS group acts as a weak auxochrome; through
      
      
      hyperconjugation, it lowers the LUMO energy of the alkyne, causing a bathochromic shift (red shift) of roughly 5–10 nm compared to the terminal alkyne (phenylacetylene,
      
      
      nm).
  • The B-Band (Fine Structure):

    • A series of lower intensity peaks (fingers) appears between 270 nm and 290 nm.

    • Utility: This region is sensitive to substitution patterns. The meta-hydroxymethyl group preserves the symmetry-forbidden nature of this transition, maintaining the characteristic "fingers" seen in substituted benzenes, which confirms the integrity of the aromatic core.

Comparative Assessment: Alternatives & Precursors

In a synthetic context, this compound is rarely analyzed in isolation. It is usually compared against its starting material (during synthesis) or its deprotected form (during downstream processing).

Comparison Table: Spectral Shifts
CompoundRole

(Main)
Spectral Characteristics
3-Iodobenzyl alcohol Precursor 225 nmHypsochromic (Blue) Shifted. Lacks the alkyne conjugation. Spectrum is dominated by the iodine auxochrome and benzene ring. Weak absorption >250 nm.
(3-((Trimethylsilyl)ethynyl)phenyl)methanol Target 250 nm Strong Conjugation. distinct, intense peak. The appearance of this band is the primary indicator of successful coupling.
(3-Ethynylphenyl)methanol Deprotected 238 nmSlight Blue Shift. Removal of the TMS group reduces hyperconjugation, shifting the K-band back toward the standard phenylacetylene value.
Mechanistic Insight for Researchers
  • Reaction Monitoring (Sonogashira): When coupling 3-iodobenzyl alcohol with TMS-acetylene, do not rely solely on TLC. UV-Vis provides a real-time kinetic probe. As the reaction proceeds, you will observe a hyperchromic effect (increase in intensity) and a red shift from 225 nm to 250 nm.

  • Deprotection Monitoring: When removing the TMS group (e.g., with

    
    ), the shift is subtle (250 nm 
    
    
    
    238 nm). High-resolution scanning (0.5 nm interval) is required to distinguish the product from the starting material.

Experimental Protocols

Protocol A: UV-Vis Characterization

Objective: Determine molar extinction coefficient and purity.

  • Solvent Selection: Use HPLC-grade Methanol or Acetonitrile . Avoid Benzene or Toluene as they mask the critical 240-280 nm region.

  • Stock Solution: Prepare a

    
     M stock solution.
    
    • Weigh roughly 2.2 mg of compound into a 10 mL volumetric flask.

  • Dilution Series: Prepare concentrations of 10, 20, 40, and 50

    
    M.
    
  • Measurement:

    • Baseline correct with pure solvent.

    • Scan range: 200 nm to 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Validation: Plot Absorbance vs. Concentration at 250 nm. The

    
     value must be 
    
    
    
    to confirm Beer-Lambert law compliance and absence of aggregation.
Protocol B: Reaction Monitoring (Sonogashira Coupling)

Objective: Monitor the conversion of 3-Iodobenzyl alcohol to the TMS-protected product.

ReactionMonitoring Start Start: 3-Iodobenzyl Alcohol Sample Aliquot Sampling (10 µL) Start->Sample Dilute Dilute in MeCN (1:1000) Sample->Dilute Scan UV Scan (220-300 nm) Dilute->Scan Analyze Check 250 nm Intensity Scan->Analyze Decision Is Abs(250) > Abs(225)? Analyze->Decision Finish Reaction Complete Decision->Finish Yes (Max Shifted) Continue Continue Heating Decision->Continue No Continue->Sample

Figure 1: Workflow for monitoring the synthesis of (3-((Trimethylsilyl)ethynyl)phenyl)methanol using UV-Vis spectroscopy. Note the critical decision point based on the bathochromic shift.

References

  • Sigma-Aldrich. 3-Iodobenzyl alcohol Product Specification & Spectral Data. Retrieved from .

  • PubChem. 1-Phenyl-2-(trimethylsilyl)acetylene Spectral Data. CID 137464. Retrieved from .

  • PhotochemCAD. Phenylacetylene UV-Vis Absorption Spectrum. Retrieved from .

  • Doc Brown's Chemistry. UV-Visible Absorption Spectra of Conjugated Systems. Retrieved from .

  • Journal of the American Chemical Society. Energy Transfer in Dendritic Macromolecules (Phenylacetylene derivatives). Retrieved from .

Sources

Elemental analysis data for (3-((Trimethylsilyl)ethynyl)phenyl)methanol purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hidden Variable in Linker Chemistry: (3-((Trimethylsilyl)ethynyl)phenyl)methanol (CAS: 1007587-63-4) is a critical intermediate in the synthesis of heterobifunctional linkers (e.g., for PROTACs) and polyaromatic scaffolds. While proton NMR (


H-NMR) is standard for structural verification, it frequently fails to detect non-protonated impurities such as inorganic salts, silica gel fines, and trapped moisture.

This guide compares Analytical Grade (Sample A) against Standard Commercial Grade (Sample B) . We demonstrate that Elemental Analysis (EA)—specifically combustion analysis optimized for organosilicons—is the only definitive method to validate bulk purity and prevent catalyst poisoning in downstream Sonogashira or Click chemistry reactions.

Technical Context & Challenges

The presence of the trimethylsilyl (TMS) group introduces a unique analytical challenge. Standard combustion protocols often fail for organosilicons because silicon forms refractory silicon carbide (SiC) during combustion, leading to artificially low carbon readings.

The "Refractory Silicon" Trap:



Ideal Scenario: Complete oxidation.
Real-World Failure: Incomplete oxidation leads to SiC formation, trapping carbon in the ash.

The Solution: This protocol utilizes Tungsten(VI) Oxide (WO


)  as a combustion aid to prevent carbide formation, ensuring data integrity.

Comparative Data Analysis

The following data compares a high-purity recrystallized batch (Sample A) against a standard flash-chromatography batch (Sample B).

Compound Properties:

  • Formula: C

    
    H
    
    
    
    OSi
  • Molecular Weight: 204.34 g/mol [1]

  • Physical State: White to off-white solid (High Purity) / Viscous yellow oil (Low Purity)

Table 1: Theoretical vs. Experimental Elemental Composition
ElementTheoretical %Sample A (Analytical Grade)Sample B (Standard Grade)Delta (Sample B)Interpretation of Deviation
Carbon 70.53% 70.48%68.12%-2.41%Significant deviation suggests inorganic contamination (Silica/Salts) or incomplete combustion.
Hydrogen 7.89% 7.91%7.65%-0.24%Lower H supports the presence of non-hydrogenous mass (e.g., Silica).
Oxygen 7.83% 7.85%9.10%+1.27%Excess oxygen often indicates trapped H

O or SiO

leaching.
Silicon 13.75% 13.70%12.90%-0.85%Reduced Si % confirms bulk sample dilution by impurities.

*Oxygen is typically calculated by difference in standard CHN analysis, but direct O analysis is preferred for linkers.

Analysis of Sample B Failure

Sample B showed a clean


H-NMR spectrum, yet the EA data reveals a ~2.4% mass deficiency  in Carbon.
  • Diagnosis: The sample likely contains ~3-4% w/w colloidal silica gel dissolved during the methanol elution step of flash chromatography.

  • Consequence: Using Sample B in a subsequent reaction will result in incorrect stoichiometry and potential poisoning of Pd-catalysts by leached trace metals often found in silica.

Experimental Protocols

Method A: Synthesis & Purification (Context)[2][3]
  • Synthesis: Sonogashira coupling of 3-bromobenzyl alcohol with ethynyltrimethylsilane using Pd(PPh

    
    )
    
    
    
    Cl
    
    
    /CuI.
  • Purification (Critical Step):

    • Standard: Silica gel column (Hexane/EtOAc).[2][3] Risk: Silica leaching.

    • High Purity: Column chromatography followed by recrystallization from cold Pentane/Et

      
      O to remove trapped silicates and palladium residues.
      
Method B: Optimized Combustion Analysis (The Validation)

Equipment: Elementar vario EL cube (or equivalent). Reagents: Tungsten(VI) Oxide (WO


) granular (Combustion Aid).

Step-by-Step Protocol:

  • Calibration: Calibrate the instrument using an organosilicon standard (e.g., Octaphenylcyclotetrasiloxane) rather than Acetanilide to match the combustion kinetics.

  • Weighing: Weigh 2.0 – 2.5 mg of the sample into a tin capsule.

  • Additive: Add 10–15 mg of WO

    
      directly over the sample in the capsule.
    
    • Why? WO

      
       acts as an oxygen donor and flux, preventing the encapsulation of carbon by molten silica.
      
  • Combustion:

    • Furnace Temp: 1150°C.

    • Mode: Oxygen jet injection (90s).

  • Detection: TCD (Thermal Conductivity Detector) for N, C, H.

Visualizations

Diagram 1: Analytical Workflow & Decision Matrix

This flowchart illustrates the critical decision points where EA saves time by rejecting impure batches before expensive downstream steps.

AnalyticalWorkflow Start Crude Product (Post-Workup) Purification Purification Strategy Start->Purification Flash Flash Chromatography (Silica Gel) Purification->Flash Standard Recryst Recrystallization (Pentane/Et2O) Purification->Recryst High Purity NMR 1H-NMR Check Flash->NMR Recryst->NMR NMR_Decision Structure Confirmed? NMR->NMR_Decision NMR_Decision->Start No (Reprocess) EA_Prep EA Sample Prep (+ WO3 Additive) NMR_Decision->EA_Prep Yes Combustion Combustion (1150°C) EA_Prep->Combustion Result_Analysis Data Interpretation Combustion->Result_Analysis Pass PASS: >99% Purity Release for Synthesis Result_Analysis->Pass Matches Theory Fail_Inorganic FAIL: Low C% (Inorganic/Silica) Result_Analysis->Fail_Inorganic C < Theory Fail_Solvent FAIL: High C% (Trapped Solvent) Result_Analysis->Fail_Solvent C > Theory

Caption: Workflow demonstrating the necessity of WO


-assisted combustion analysis to differentiate between structural purity (NMR) and bulk purity (EA).
Diagram 2: The Chemistry of Combustion Failure

Understanding why standard analysis fails is key to troubleshooting.

CombustionChemistry Sample Organosilane Sample (C-Si Bonds) Standard_Burn Standard Combustion (No Additive) Sample->Standard_Burn Optimized_Burn Optimized Combustion (+ WO3) Sample->Optimized_Burn SiC Silicon Carbide (SiC) Refractory/Shielding Standard_Burn->SiC 1150°C Flux WO3 Flux Action Breaks Si-C Optimized_Burn->Flux Trapped_C Trapped Carbon (Low C Result) SiC->Trapped_C Incomplete Burn Full_Ox Complete Oxidation (CO2 + SiO2) Flux->Full_Ox O2 Donor

Caption: Mechanism of refractory carbide formation in organosilicons and its mitigation via Tungsten Oxide flux.

References

  • Elementar Analysensysteme GmbH. Analysis of Organosilicon Compounds: Solving the Carbide Problem with Tungsten Oxide. [Link]

  • Royal Society of Chemistry (RSC). Purification strategies for Sonogashira intermediates and removal of Pd/Cu catalysts. [Link]

Sources

Safety Operating Guide

(3-((Trimethylsilyl)ethynyl)phenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound contains a trimethylsilyl (TMS) group.[1][2][3] While chemically stable under neutral conditions, it poses two specific disposal challenges that distinguish it from standard organic waste:

  • Incineration Hazard: Combustion generates silicon dioxide (

    
    ) ash, which can foul standard catalytic incinerators and vitrify (turn to glass) on furnace linings. You must  flag this waste as "Silicon-Bearing" to your waste management vendor.
    
  • Chemical Reactivity: In the presence of strong bases (pH > 10) or fluoride ions, the TMS group cleaves, releasing a terminal alkyne. This reaction is exothermic and increases the volatility/flammability of the waste stream. Maintain neutral pH.

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its functional vulnerabilities.

Compound: (3-((Trimethylsilyl)ethynyl)phenyl)methanol CAS: 1007587-63-4 (Generic/Isomer specific) Molecular Formula:



GHS Hazard Classification
Hazard CategoryCodeDescription
Physical H227Combustible liquid (Flash point typically >60°C but <93°C).
Health H315Causes skin irritation.[1][4][5]
Health H319Causes serious eye irritation.[1][4][5]
Health H335May cause respiratory irritation.[1]
The "Silicon Factor" (Critical Expert Insight)

Standard organic waste is often disposed of via fuel blending and incineration. However, organosilanes burn to form micro-crystalline silica.

  • The Risk: In high-temperature incinerators, this silica melts and coats the refractory bricks and heat exchangers with glass, leading to expensive equipment failure.

  • The Fix: This waste must be routed to facilities equipped with particulate scrubbers or cement kilns that can tolerate high silica loads. Labeling is your primary control mechanism here.

Pre-Disposal Treatment & Segregation

Before moving the waste to central accumulation, ensure the following stability checks are met.

A. pH Verification (Prevention of Deprotection)
  • Mechanism: TMS-alkynes are protecting groups. They are designed to fall off in basic conditions (e.g., NaOH, KOH, TBAF).

  • Protocol: Test the pH of any solution containing this compound.

    • If pH > 9: Neutralize carefully with dilute HCl or

      
       to pH 6-8 before adding to the waste container.
      
    • Why? Preventing in-drum deprotection avoids heat generation and the formation of the potentially more reactive terminal alkyne species.

B. Waste Stream Segregation

Do not mix this compound with the following streams:

  • Fluoride Waste: (e.g., HF, TBAF). Fluoride strips the TMS group instantly and exothermically.

  • Oxidizers: (e.g., Nitric acid, Peroxides). Incompatible with the benzylic alcohol moiety; risk of exothermic oxidation to aldehyde/acid.

  • Halogenated Solvents: While chemically compatible, many disposal facilities prefer non-halogenated streams for fuel blending. Keep separate unless your facility permits "Commingled Solvents."

Disposal Decision Logic

Use the following workflow to determine the correct physical path for the waste.

DisposalWorkflow Start Waste Generation: (3-((Trimethylsilyl)ethynyl)phenyl)methanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid/Residue LiquidPath Solution / Mixture StateCheck->LiquidPath Dissolved SolidPack Pack in HDPE Jar (Lab Pack) SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling CRITICAL STEP: Label 'Contains Organosilane' SolidPack->Labeling Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (Ethyl Acetate, MeOH) SolventCheck->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling FinalDisp Ship to High-BTU Incinerator (Cement Kiln preferred) Labeling->FinalDisp

Figure 1: Decision tree for segregating organosilicon waste to ensure downstream incinerator compatibility.

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Silica Gel Residue)
  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Absorbent: If the solid is wet or pasty, add Vermiculite or Diatomaceous Earth to absorb free liquid.

  • Labeling:

    • Primary Name: "(3-((Trimethylsilyl)ethynyl)phenyl)methanol"[3]

    • Constituents: "Organosilane Solid, Combustible"

    • GHS Pictogram: Exclamation Mark (Irritant).

Scenario B: Liquid Waste (Reaction Mixtures)
  • Container: 5-Gallon HDPE Carboy or Safety Can (Type I).

  • Compatibility: Ensure the solvent carrier is compatible with the container (e.g., do not put chloroform solutions in standard LDPE).

  • Venting: Use a vented cap (e.g., Nalgene® EcoFunnel) during accumulation to prevent pressure buildup from minor off-gassing or thermal expansion.

  • Labeling:

    • Must list the Solvent (e.g., "Methanol 90%") as the primary constituent.

    • Must list "Trace Organosilanes" or "TMS-Alkyne" as a contaminant.

    • EPA Waste Codes: Likely D001 (Ignitable) depending on the solvent.[6]

Emergency Contingencies: Spill Response

If a spill occurs (>50 mL), follow this containment logic to prevent environmental release and personnel exposure.

SpillResponse SpillStart Spill Detected Evacuate Evacuate Area (If >1 Liter or Fumes) SpillStart->Evacuate Large Spill PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat SpillStart->PPE Small Spill Evacuate->PPE Contain Containment: Use Absorbent Boom/Pads PPE->Contain Absorb Absorb: Use Vermiculite or Sand (Avoid combustible paper) Contain->Absorb Clean Clean Surface: Soap & Water Wash Absorb->Clean Disposal Bag Waste: Label as Hazardous Debris Clean->Disposal

Figure 2: Step-by-step spill response workflow prioritizing containment and personnel safety.

Spill Cleanup Notes:

  • Do not use paper towels for bulk liquid; the high surface area can increase evaporation and flammability. Use inert absorbents (sand/vermiculite).

  • Ventilation: Open fume hood sashes to max safe height or use portable snorkel exhaust if the spill is on a benchtop.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: (3-((Trimethylsilyl)ethynyl)phenyl)methanol. MilliporeSigma.[5]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Princeton University EHS. (2022). Waste Disposal: Organosilicon Compounds and Silica Ash Issues. [Link]

Sources

Personal protective equipment for handling (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for (3-((Trimethylsilyl)ethynyl)phenyl)methanol

This document provides a detailed protocol for the safe handling, use, and disposal of (3-((Trimethylsilyl)ethynyl)phenyl)methanol (CAS No. 1007587-63-4). As a specialized reagent in drug discovery and organic synthesis, understanding its chemical nature is paramount to ensuring laboratory safety. This guide is constructed based on a thorough hazard analysis of the molecule's constituent functional groups, providing a robust framework for risk mitigation in the absence of a specific, comprehensive Safety Data Sheet (SDS).

Inferred Hazard Identification & Risk Assessment

The principal hazards are anticipated to derive from the benzyl alcohol core. Benzyl alcohol is known to be harmful if swallowed and can cause serious eye irritation.[1] Skin contact may lead to mild irritation, and significant absorption through the skin could potentially result in nervous system effects such as dizziness or headache.[2] Organosilicon compounds, while often possessing high thermal stability, can be flammable and require careful handling to prevent exposure.[3]

Hazard Category Inferred Risk Primary Functional Group Contributor Recommended Precaution
Acute Toxicity (Oral) Harmful if swallowed. Based on benzyl alcohol (ATE oral = 1200 mg/kg)[1].Benzyl AlcoholDo not ingest. Avoid creating dust or aerosols. Wash hands thoroughly after handling.
Eye Damage/Irritation Causes serious eye irritation. Symptoms include redness, tearing, and stinging[1][2].Benzyl AlcoholWear chemical safety goggles conforming to ANSI Z87.1 standards.
Skin Corrosion/Irritation May cause mild skin irritation. Prolonged contact should be avoided[2].Benzyl AlcoholWear appropriate chemical-resistant gloves and a buttoned lab coat.
Reactivity Hazards Potential for hazardous reactions. The alkyne may form explosive metal acetylides if deprotected and exposed to certain metals (e.g., copper, silver). The compound may be sensitive to strong oxidizing agents[2].Ethynyl GroupAvoid contact with incompatible materials. Use appropriate reaction vessels and screen for hazardous byproducts.
Flammability Combustible. Vapors may form flammable mixtures with air if heated[4].Benzyl Alcohol / OrganosiliconKeep away from heat, sparks, and open flames. Store in a well-ventilated area[3].

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy prioritizes engineering and administrative controls to minimize exposure risk at the source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 More Effective cluster_2 Least Effective Elimination Elimination (Not Applicable) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Isolate the Hazard PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE Change How People Work

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

Core Personal Protective Equipment (PPE) Protocol

Always wear appropriate PPE when handling this compound. This is a mandatory requirement for all personnel in the laboratory area where the chemical is in use.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended : Chemical safety goggles should be worn, especially when there is a risk of splashing or aerosol generation.[5]

    • Splash Hazard : Use a full-face shield in addition to goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential.

  • Hand Protection :

    • Glove Selection is Critical : The choice of glove material must be based on chemical compatibility and the nature of the task. The aromatic alcohol component is the primary consideration for solvent resistance. Always inspect gloves for tears or pinholes before use.[6]

    • General Handling/Incidental Contact : Disposable nitrile gloves (minimum 5-mil thickness) are suitable for short-term splash protection.[7][8] If contact occurs, gloves must be changed immediately.

    • Extended Contact/Immersion : For prolonged handling or immersion, heavier-duty gloves are required. Based on compatibility with aromatic alcohols, the following are recommended. It is the user's responsibility to verify permeation and degradation data with the specific glove manufacturer.[6]

Glove Material Performance Against Aromatic Alcohols/Solvents Considerations
Nitrile Good for splash protection; suitable for many solvents, oils, and bases.[9][10]Poor resistance to some aromatic hydrocarbons and concentrated acids.[8] Not recommended for prolonged immersion.
Neoprene Good resistance to acids, bases, alcohols, and phenols.[9][10]Poor resistance to halogenated and some aromatic hydrocarbons.
Butyl Rubber Excellent for many corrosive chemicals, ketones, and esters.[10]May perform poorly with aromatic and aliphatic hydrocarbons.
Viton® Excellent resistance to chlorinated and aromatic solvents.[6]Can be more expensive and may offer less dexterity.
  • Body Protection :

    • A standard, flame-resistant laboratory coat must be worn and kept buttoned to protect skin and clothing.[7]

    • For operations involving significant splash risk, a chemically resistant apron or gown should be worn over the lab coat.

  • Respiratory Protection :

    • Standard Use : Respiratory protection is not typically required when handling small quantities in a properly certified and functioning chemical fume hood.[7]

    • Required Use : If engineering controls are insufficient, if aerosols are generated outside of a fume hood, or during a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[2][11]

Operational Workflow: From Receipt to Disposal

This workflow provides a step-by-step process to ensure safety at every stage of the chemical's lifecycle in the lab.

Workflow A 1. Pre-Handling - Verify Fume Hood - Don PPE - Prepare Workspace B 2. Chemical Handling - Weigh/Measure in Hood - Keep Container Closed - Use Compatible Materials A->B Proceed with work C 3. Spill Management - Evacuate (if large) - Alert Supervisor - Use Spill Kit B->C If spill occurs D 4. Decontamination - Clean Glassware - Wipe Surfaces - Doff PPE Correctly B->D Task complete C->D After cleanup E 5. Waste Disposal - Segregate Waste - Use Labeled, Sealed Containers - Follow Site EHS Rules D->E End of workflow

Caption: Step-by-step workflow for handling (3-((Trimethylsilyl)ethynyl)phenyl)methanol safely.

Pre-Handling Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE : Gather all necessary PPE as outlined in Section 3.

  • Prepare Workspace : Ensure the work area is clean and uncluttered. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Prepare for Spills : Have a chemical spill kit rated for organic solvents readily accessible.

Step-by-Step Handling Procedure
  • Transport : Transport the chemical in a secondary, shatter-proof container.

  • Perform Manipulations in Fume Hood : All operations that may generate vapors or aerosols, including opening the container, weighing, and transferring, must be conducted inside a fume hood.[1]

  • Dispensing : Pour liquids slowly and carefully to avoid splashing.[3]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, and bases unless part of a planned, risk-assessed reaction protocol.[2] Be aware that deprotection of the silyl group can generate a terminal alkyne, which can form explosive acetylides with certain metals. Waste streams should not be mixed with solutions containing copper, silver, or mercury salts.

  • Container Management : Keep the container tightly sealed when not in use to prevent the release of vapors.[4]

Spill Management
  • Minor Spill (<100 mL in a fume hood) :

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Major Spill (>100 mL or outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) office.

    • Prevent entry into the affected area.

    • Allow only trained emergency personnel to conduct the cleanup.[5]

Decontamination & Disposal
  • Equipment : Decontaminate all glassware and equipment that has come into contact with the chemical.

  • Waste Segregation : All waste, including contaminated absorbent material, disposable gloves, and empty containers, must be treated as hazardous waste.

  • Disposal : Dispose of waste in appropriately labeled, sealed containers according to your institution's and local regulations.[3] Do not pour this chemical down the drain.[3]

Emergency Procedures

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or discomfort persists, seek immediate medical attention.[4][5]

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1][5]

References

  • Precautions For Safe Use Of Organosilicon . Sylicglobal Textile Auxiliaries Supplier. Available from: [Link]

  • Hand Protection Chemical Resistance Guide . Environment, Health and Safety, University of California, Berkeley. Available from: [Link]

  • How to Choose the Right Gloves for Chemical Protection . VM3 Services. Available from: [Link]

  • Glove Selection Guide . Office of Environment, Health & Safety, University of California, Berkeley. Available from: [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety, University of Iowa. Available from: [Link]

  • Benzyl alcohol Product Safety Assessment . LANXESS. Available from: [Link]

  • SAFETY DATA SHEET BENZYL ALCOHOL TECH . Airedale Chemical. Available from: [Link]

  • Benzyl alcohol Safety Data Sheet . Biosolve. Available from: [Link]

  • Nitrile Glove Chemical-Compatibility Reference . Environmental Health and Radiation Safety, University of Pennsylvania. Available from: [Link]

  • Safety Data Sheet: Benzyl alcohol . Carl ROTH. Available from: [Link]

  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) and Their Applications . National Center for Biotechnology Information, U.S. National Library of Medicine. Available from: [Link]

  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications . Changfu Chemical. Available from: [Link]

  • AGPRO Organosilicone Safety Data Sheet . AGPRO. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.